Beyond the Number: A Technical Deep Dive into Benzyl 2-aminoethyl(methyl)carbamate
Executive Summary In the high-stakes arena of targeted protein degradation (TPD) and peptidomimetic drug design, Benzyl 2-aminoethyl(methyl)carbamate (often abbreviated as N-Cbz-N-methylethylenediamine) is more than a re...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes arena of targeted protein degradation (TPD) and peptidomimetic drug design, Benzyl 2-aminoethyl(methyl)carbamate (often abbreviated as N-Cbz-N-methylethylenediamine) is more than a reagent; it is a "privileged scaffold."
While its molecular weight is a fundamental stoichiometric constant, its value lies in its structural duality: it provides a robust, orthogonal protecting group (Cbz) on a secondary amine while leaving a primary amine available for immediate conjugation. Furthermore, the N-methyl substitution is a critical medicinal chemistry tactic to reduce hydrogen bond donor (HBD) count, thereby enhancing the membrane permeability of large chimeric molecules like PROTACs.
This guide moves beyond the basic datasheet, dissecting the synthesis, physicochemical properties, and strategic application of this compound in modern drug discovery.
Physicochemical Profile
For the formulation scientist and synthetic chemist, the distinction between the free base and the salt form is critical for accurate stoichiometry.
The Core Numbers
Property
Free Base
Hydrochloride Salt (HCl)
CAS Number
953733-17-0
162576-01-4
Molecular Formula
Molecular Weight
208.26 g/mol
244.72 g/mol
Physical State
Viscous Oil / Low-melting solid
White to off-white crystalline solid
Solubility
DCM, MeOH, DMSO
Water, MeOH, DMSO
pKa (Primary Amine)
~9.8 (Estimated)
-
LogP
~1.6
-
Critical Note: Commercial vendors frequently supply this compound as the HCl salt to ensure shelf stability and prevent oxidative degradation of the free amine. Always verify the CAS number on the certificate of analysis (CoA) before calculating molar equivalents.
Synthetic Architecture & Causality
Synthesizing Benzyl 2-aminoethyl(methyl)carbamate requires navigating the "Diamine Selectivity Paradox." The starting material, N-methylethylenediamine, contains two nucleophilic nitrogen atoms: a primary (
) and a secondary ().
The Regioselectivity Challenge
The secondary amine is generally more nucleophilic due to the inductive effect of the methyl group. However, the primary amine is less sterically hindered. Direct acylation with Benzyl chloroformate (Cbz-Cl) often leads to a statistical mixture of:
Mono-protected primary amine (Undesired).
Mono-protected secondary amine (Desired).
Bis-protected diamine (Over-reaction).
The "Gold Standard" Protocol (Boc-Route)
To guarantee high purity and structural integrity, a stepwise protection strategy is recommended over direct acylation.
Step 1: Selective Boc-protection of the primary amine (using Boc-anhydride under kinetic control).
Step 2: Cbz-protection of the remaining secondary amine.
Step 3: Acidolytic removal of the Boc group.
Visualization: Synthetic Pathway Logic
Figure 1: The stepwise "Boc-First" synthesis ensures regiochemical certainty, avoiding the purification nightmare of separating structural isomers.
Applications in Drug Discovery[2][3][4][5]
This molecule is not just a spacer; it is a functional tool for modulating physicochemical properties.[1][2]
The "Methyl Effect" in PROTAC Linkers
In Proteolysis Targeting Chimeras (PROTACs), the linker connects the E3 ligase ligand to the Target Protein ligand. Long alkyl or PEG chains often suffer from poor cell permeability.
Problem: Amide bonds (
) in linkers introduce Hydrogen Bond Donors (HBD). Too many HBDs violate Lipinski’s rules and reduce permeability.
Solution: Using N-methylated carbamates (like our target molecule) removes an HBD.
Result: The
motif (and its derivatives after deprotection/coupling) creates a "masked" polar group that is more lipophilic and permeable than its non-methylated counterpart.
N-Methyl Group (2.90 ppm): Singlet, 3H. Crucial check: If this is a doublet, the methylation failed or you have the wrong isomer.
Backbone Methylenes (3.20–3.50 ppm): Two triplets (or multiplets). Integration must match 2H each.
Experimental Protocol: Free Base Liberation
For researchers needing to convert the commercial HCl salt to the free amine for nucleophilic substitution reactions.
Dissolution: Dissolve 1.0 eq of Benzyl 2-aminoethyl(methyl)carbamate HCl (MW 244.72) in minimal water.
Basification: Add 2M NaOH dropwise at 0°C until pH > 12.
Extraction: Extract immediately with Dichloromethane (DCM) (3x). Note: The free base is moderately water-soluble; do not use excessive water volume.
Drying: Dry combined organic layers over anhydrous
.
Concentration: Evaporate solvent in vacuo at <30°C.
Yield Check: Theoretical yield calculation should use MW 208.26.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2794257, Benzyl N-(2-aminoethyl)carbamate. Retrieved from [Link]
Burslem, G. M., & Crews, C. M. (2020).Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell, 181(1), 102-114. (Contextual grounding for linker chemistry).
A Comprehensive Technical Guide to the Structure Elucidation of Benzyl 2-aminoethyl(methyl)carbamate
Abstract The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical synthesis and drug development. It serves as the ultimate validation of a synthetic route and is a non-negotiable req...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical synthesis and drug development. It serves as the ultimate validation of a synthetic route and is a non-negotiable requirement for regulatory submissions and intellectual property filings. This in-depth technical guide provides a comprehensive, multi-technique strategy for the complete structure elucidation of Benzyl 2-aminoethyl(methyl)carbamate, a molecule featuring key functional groups relevant to medicinal chemistry. This document is intended for researchers, analytical scientists, and drug development professionals, offering a field-proven, logical workflow that synthesizes data from orthogonal analytical techniques. We will detail not only the experimental protocols but also the underlying scientific rationale, ensuring that the process is both robust and self-validating. The guide moves from initial molecular formula determination via mass spectrometry, through functional group identification with infrared spectroscopy, to the definitive mapping of atomic connectivity using a suite of advanced one- and two-dimensional nuclear magnetic resonance experiments.
Introduction: The Imperative for Rigorous Structure Confirmation
In the landscape of pharmaceutical development, the carbamate functional group is a privileged scaffold, present in numerous approved therapeutic agents. Its unique combination of hydrogen bonding capabilities, metabolic stability, and conformational properties makes it a valuable component in molecular design. Benzyl 2-aminoethyl(methyl)carbamate incorporates this moiety, along with a terminal primary amine and a benzylic protecting group, representing a common structural motif in synthetic intermediates.
1.1. Putative Structure and Analytical Challenges
The target of our investigation is Benzyl 2-aminoethyl(methyl)carbamate, with the proposed structure shown below.
Figure 1. Proposed chemical structure of Benzyl 2-aminoethyl(methyl)carbamate.
Given its molecular formula, C₁₁H₁₆N₂O₂, several constitutional isomers are possible. For instance, the methyl group could be on the terminal nitrogen, or the connectivity of the ethylenediamine chain could be reversed. Therefore, a superficial analysis is insufficient. A rigorous, evidence-based approach is required to definitively confirm the precise arrangement of every atom and bond, ensuring that the correct molecule is advancing through the development pipeline.
The Analytical Strategy: An Orthogonal, Self-Validating Workflow
Diagram 1: The Orthogonal Workflow for Structure Elucidation.
High-Resolution Mass Spectrometry (HRMS): Establishing the Molecular Formula
3.1. Rationale and Expertise
Our first analytical step is to determine the exact mass of the molecule. High-resolution mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), is the gold standard for this purpose. Unlike nominal mass, HRMS provides a mass measurement with high precision (typically to four or more decimal places). This precision is critical because it allows for the unambiguous determination of the elemental composition, effectively distinguishing our target molecule from isomers or impurities with different chemical formulas. ESI is chosen as it is well-suited for polar, non-volatile molecules like our target, typically generating the protonated molecular ion [M+H]⁺ with minimal fragmentation.
3.2. Experimental Protocol: ESI-TOF HRMS
Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.
Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
Acquisition Mode: Acquire data in positive ion mode. The mass range should be set to scan from m/z 50 to 500 to ensure capture of the molecular ion and any potential fragments.
Calibration: Ensure the instrument is calibrated immediately prior to the run using a known calibration standard to guarantee mass accuracy.
Data Analysis:
Identify the peak corresponding to the [M+H]⁺ ion.
Use the instrument's software to calculate the elemental composition based on the measured exact mass.
Compare the measured isotopic pattern with the theoretical pattern for the proposed formula, C₁₁H₁₆N₂O₂.
3.3. Expected Data and Interpretation
The data from HRMS provides the first piece of concrete evidence. The calculated monoisotopic mass of C₁₁H₁₆N₂O₂ is 208.1212 Da. Therefore, we expect to observe a protonated molecular ion [M+H]⁺ at m/z 209.1285.
Property
Theoretical Value for C₁₁H₁₇N₂O₂⁺
Monoisotopic Mass [M+H]⁺
209.1285 Da
Elemental Composition
C: 63.14%, H: 8.19%, N: 13.39%, O: 15.28%
A measured mass within a narrow tolerance (e.g., ± 5 ppm) of the theoretical value provides high confidence in the molecular formula.
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification
4.1. Rationale and Expertise
FTIR spectroscopy is a rapid, non-destructive technique that provides a molecular "fingerprint" by identifying the vibrational frequencies of chemical bonds. While it does not reveal the full connectivity, it is exceptionally useful for confirming the presence of key functional groups predicted by the proposed structure. This serves as a quick and effective cross-validation of the information we will gather from more complex experiments. For this analysis, Attenuated Total Reflectance (ATR) is the preferred sampling technique due to its minimal sample preparation requirements.
4.2. Experimental Protocol: ATR-FTIR
Sample Preparation: Place a small amount of the purified solid or liquid sample directly onto the ATR crystal.
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (e.g., CO₂, H₂O) and instrument-related absorbances.
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
4.3. Expected Data and Interpretation
The FTIR spectrum should display characteristic absorption bands that correspond to the functional groups present in Benzyl 2-aminoethyl(methyl)carbamate.[1][2][3]
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
Rationale for Assignment
~3350-3250 (two bands)
N-H Stretch
Primary Amine (-NH₂)
Confirms the presence of the terminal primary amine.
~3050-3030
C-H Stretch (sp²)
Aromatic Ring
Indicates the benzyl group's aromatic protons.
~2950-2850
C-H Stretch (sp³)
Alkyl Chain (-CH₂-, -CH₃)
Corresponds to the ethyl and methyl groups.
~1700-1680
C=O Stretch
Carbamate Carbonyl
A strong, sharp peak confirming the carbamate group.
~1600, ~1450
C=C Stretch
Aromatic Ring
Skeletal vibrations of the benzene ring.
~1550
N-H Bend
Primary Amine (-NH₂)
Bending vibration further confirming the primary amine.
~1250-1200
C-N Stretch
Carbamate C-N
Confirms the bond between the carbonyl and nitrogen.
~1100-1000
C-O Stretch
Carbamate C-O
Corresponds to the ester-like C-O bond.
The presence of a strong carbonyl stretch around 1700 cm⁻¹ and distinct N-H stretches for the primary amine provides robust, confirmatory evidence that aligns with our HRMS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
5.1. Rationale and Expertise
NMR spectroscopy is the most powerful and definitive technique for the structure elucidation of organic molecules in solution.[4] It provides detailed information about the chemical environment, number, and connectivity of each atom in the molecule. Our strategy will use a suite of experiments, starting with simple 1D spectra (¹H and ¹³C) and culminating in 2D correlation experiments (HSQC and HMBC) that piece the molecular puzzle together.[5]
5.2. ¹H NMR: Mapping the Proton Environments
The ¹H NMR spectrum reveals the number of distinct proton environments, their relative abundance (integration), and their neighboring protons (multiplicity).
5.2.1. Experimental Protocol: ¹H NMR
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is important; DMSO-d₆ is often preferred for molecules with exchangeable protons (like -NH₂) as it can slow down the exchange rate.
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
Processing: Fourier transform the data, followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (TMS).
5.2.2. Predicted ¹H NMR Data (in CDCl₃)
Label
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
a
~7.35
multiplet
5H
Phenyl protons (Ar-H )
b
~5.10
singlet
2H
Benzylic protons (-O-CH₂ -Ar)
c
~3.40
triplet
2H
Methylene protons (-N-CH₂ -CH₂-)
d
~2.95
singlet
3H
N-Methyl protons (-N-CH₃ )
e
~2.80
triplet
2H
Methylene protons (-CH₂-CH₂ -NH₂)
f
~1.50
broad singlet
2H
Amine protons (-NH₂ )
5.3. ¹³C NMR & DEPT: Visualizing the Carbon Skeleton
The ¹³C NMR spectrum shows all unique carbon atoms in the molecule.[6] A complementary DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial as it differentiates between CH₃, CH₂, and CH carbons, while quaternary carbons are absent.
5.3.1. Experimental Protocol: ¹³C NMR with DEPT
Sample Preparation: Use the same sample prepared for ¹H NMR.
Acquisition: Acquire a proton-decoupled ¹³C spectrum. Following this, run DEPT-135 (CH/CH₃ positive, CH₂ negative) and DEPT-90 (CH only) experiments.
Processing: Process the data similarly to the ¹H spectrum.
5.3.2. Predicted ¹³C NMR & DEPT Data (in CDCl₃)
Label
Chemical Shift (δ, ppm)
DEPT-135
Assignment
1
~156.5
Absent
Carbamate Carbonyl (C =O)
2
~136.0
Absent
Aromatic Quaternary Carbon (Ar-C )
3
~128.5
Positive
Aromatic CH (C H)
4
~128.0
Positive
Aromatic CH (C H)
5
~67.0
Negative
Benzylic Methylene (-O-C H₂-Ar)
6
~50.0
Negative
Methylene (-N-C H₂-CH₂-)
7
~41.0
Negative
Methylene (-CH₂-C H₂-NH₂)
8
~35.0
Positive
N-Methyl (-N-C H₃)
5.4. 2D NMR: Building the Molecular Framework
While 1D NMR provides the pieces, 2D NMR shows how they connect. HSQC and HMBC are the workhorses for this task.
HSQC (Heteronuclear Single Quantum Coherence): This experiment generates a correlation peak for every proton directly attached to a carbon. It is used to definitively assign which proton signal corresponds to which carbon signal.[7]
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to solving the structure. It shows correlations between protons and carbons that are two or three bonds away, allowing us to link the different spin systems and connect across quaternary carbons.[7][8]
5.5. Integrated NMR Data Analysis: Assembling the Structure
The final step is to use the 2D correlation data to assemble the fragments identified in the 1D spectra. A logical diagram illustrates how key HMBC correlations provide unambiguous proof of the proposed structure.
Diagram 2: Key HMBC and HSQC Correlations for Structure Confirmation.
Key Interpretive Steps:
Benzyl Group Confirmation: The benzylic protons (H-b ) will show an HMBC correlation to the carbamate carbonyl carbon (C-1 ), proving the C-O bond. They will also correlate to the aromatic quaternary carbon (C-2 ), confirming the benzyl fragment.
N-Methyl Confirmation: The N-methyl protons (H-d ) will show a strong HMBC correlation to the carbamate carbonyl (C-1 ), proving it is attached to the carbamate nitrogen. A second key correlation to the adjacent methylene carbon (C-6 ) confirms the N-CH₂ bond. This definitively rules out the isomer where the methyl group is on the terminal nitrogen.
Ethylenediamine Linkage: The methylene protons H-c will correlate to the carbamate carbonyl (C-1 ) and the other methylene carbon (C-7 ), establishing the full ethylenediamine chain and its connection to the carbamate nitrogen.
Data Synthesis and Method Validation
The culmination of this process is a table summarizing the corroborating evidence from each independent technique.
Structural Feature
HRMS Evidence
FTIR Evidence
NMR Evidence (¹H, ¹³C, HMBC)
Molecular Formula (C₁₁H₁₆N₂O₂) **
[M+H]⁺ at m/z 209.1285 (within 5 ppm)
Consistent with atom types
11 unique carbons, 16 protons
Carbamate Group
Consistent with formula
Strong C=O stretch (~1700 cm⁻¹)
Quaternary C=O at ~156.5 ppm
Benzyl Group
Consistent with formula
Aromatic C-H/C=C bands
5 Ar-H signals, 1 CH₂ signal, 4 Ar-C signals
Primary Amine (-NH₂) **
Consistent with formula
N-H stretch (~3300 cm⁻¹)
Broad 2H singlet, exchangeable with D₂O
N-Methyl Group
Consistent with formula
C-H stretch (~2900 cm⁻¹)
3H singlet with HMBC to C=O and adjacent CH₂
Connectivity
N/A
N/A
Unambiguous correlations from HMBC as detailed in Diagram 2
For use in a regulated environment, such as for GMP (Good Manufacturing Practice) release testing, this entire analytical workflow must be validated.[9][10] Method validation demonstrates that the analytical procedures are suitable for their intended purpose by assessing parameters like accuracy, precision, specificity, linearity, range, and robustness, according to guidelines from bodies like the International Council for Harmonisation (ICH).[11][12]
Conclusion
The structure elucidation of Benzyl 2-aminoethyl(methyl)carbamate is not achieved by a single experiment but by the logical synthesis of data from a panel of orthogonal analytical techniques. This guide outlines a robust, field-proven workflow that begins with the confirmation of the molecular formula by HRMS, verifies the presence of key functional groups with FTIR, and culminates in the definitive mapping of atomic connectivity through a suite of 1D and 2D NMR experiments. The cross-validation inherent in this approach provides the highest degree of confidence in the final structure, a critical requirement for advancing molecules in research and development.
References
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
ResearchGate. (n.d.). ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using... ResearchGate. Retrieved from [Link]
Science.gov. (n.d.). nmr hsqc hmbc: Topics by Science.gov. Retrieved from [Link]
Prakash, G. K. S., et al. (1998). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry. Retrieved from [Link]
Correa-Basurto, J., et al. (2014). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Molecules. Retrieved from [Link]
ResearchGate. (n.d.). Study on carbamate stability in the AMP/CO2/H2O system from 13C-NMR spectroscopy. ResearchGate. Retrieved from [Link]
ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. ResearchGate. Retrieved from [Link]
Shimadzu. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu Scientific Instruments. Retrieved from [Link]
Pickering Laboratories. (2021, July 26). How Can We Analyze Carbamate Pesticides? YouTube. Retrieved from [Link]
Barzagli, F., et al. (2014). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]
Wang, S., et al. (2021). Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism. Reaction Chemistry & Engineering. Retrieved from [Link]
ACS Publications. (n.d.). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2− Complexes. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Benzyl N-(2-aminoethyl)carbamate. PubChem. Retrieved from [Link]
Lewis, J. S., & Analyst, T. (1966). Mass Spectra of N-Substituted Ethyl Carbamates. Analytical Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). ResearchGate. Retrieved from [Link]
ACS Publications. (2014). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]
ResearchGate. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. ResearchGate. Retrieved from [Link]
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
MDPI. (2024). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Applied Sciences. Retrieved from [Link]
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
National Institutes of Health. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules. Retrieved from [Link]
ACS Publications. (1998). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry. Retrieved from [Link]
Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Research. (2012). Analytical method validation: A brief review. ResearchGate. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information for Direct Synthesis of Carbamate from CO2 Using a Task-Specific Ionic Liquid Catalyst. Retrieved from [Link]
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An In-depth Technical Guide to Benzyl 2-aminoethyl(methyl)carbamate Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Benzyl 2-aminoethyl(methyl)carbamate hydrochloride salt...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Benzyl 2-aminoethyl(methyl)carbamate hydrochloride salt, a key intermediate in pharmaceutical research. With full editorial control, this document is structured to deliver scientifically robust and actionable insights, moving beyond a simple recitation of facts to explain the underlying principles and experimental rationale.
Introduction: The Significance of Benzyl 2-aminoethyl(methyl)carbamate Hydrochloride in Medicinal Chemistry
Benzyl 2-aminoethyl(methyl)carbamate hydrochloride (CAS No. 162576-01-4) is a bespoke organic molecule primarily utilized as a building block in the synthesis of novel therapeutic agents. Its structure, featuring a carbamate moiety, a flexible ethylenediamine backbone, and a benzyl protecting group, makes it a versatile intermediate, particularly in the development of central nervous system (CNS) active compounds. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.
The carbamate group is a critical structural motif in a multitude of approved drugs and prodrugs, valued for its chemical stability and ability to modulate interactions with biological targets.[1][2] In drug design, carbamates can serve as bioisosteres for amide bonds, offering improved pharmacokinetic properties such as enhanced cell membrane permeability.[2][3] The presence of both a protected and a free amine in Benzyl 2-aminoethyl(methyl)carbamate hydrochloride allows for sequential chemical modifications, a crucial feature for constructing complex molecules.
Notably, this compound is frequently cited as an intermediate in the research and development of antiepileptic drugs (AEDs), attributed to its potential neuroprotective and anticonvulsant activities.[4] This guide will delve into the known properties, synthesis, analytical characterization, and the scientific rationale behind its application in drug discovery.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a research chemical is paramount for its effective use in synthesis and biological assays.
Property
Value
Source
CAS Number
162576-01-4
Molecular Formula
C₁₁H₁₇ClN₂O₂
Molecular Weight
244.72 g/mol
Predicted Melting Point
180-184°C
Appearance
Solid
Solubility
Soluble in water and alcohol solvents; insoluble in non-polar solvents.
Storage Conditions
2-8°C, under inert gas (e.g., Nitrogen or Argon).
Structural Elucidation:
Caption: Chemical structure of Benzyl 2-aminoethyl(methyl)carbamate hydrochloride.
Synthesis and Purification: A Representative Protocol
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for Benzyl 2-aminoethyl(methyl)carbamate hydrochloride.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of Benzyl 2-(methylamino)ethylcarbamate
To a stirred solution of N-methylethylenediamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in a suitable aprotic solvent like dichloromethane (DCM) at 0°C, add a solution of benzyl chloroformate (1.0 eq) in DCM dropwise.
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure Benzyl 2-(methylamino)ethylcarbamate.
Step 2: Formation of the Hydrochloride Salt
Dissolve the purified Benzyl 2-(methylamino)ethylcarbamate in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
To this solution, add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.
Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford Benzyl 2-aminoethyl(methyl)carbamate hydrochloride as a solid.
Rationale for Experimental Choices:
Choice of Base: A non-nucleophilic base like triethylamine is used to neutralize the HCl generated during the reaction without competing with the amine nucleophile.
Solvent Selection: Dichloromethane is a common choice for such reactions due to its inertness and ability to dissolve both starting materials.
Purification: Column chromatography is a standard and effective method for purifying the carbamate intermediate from any unreacted starting materials or by-products.
Salt Formation: The use of HCl in an ethereal solution provides a convenient way to precipitate the hydrochloride salt, which is often a stable, crystalline solid that is easier to handle and store than the free base.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectral data for Benzyl 2-aminoethyl(methyl)carbamate hydrochloride is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Analytical Technique
Expected Observations
¹H NMR
- Aromatic protons of the benzyl group (multiplet, ~7.3 ppm).- Methylene protons of the benzyl group (singlet, ~5.1 ppm).- Methylene protons of the ethylenediamine backbone (triplets or multiplets).- Methyl protons (singlet).- Broad singlet for the amine protons.
¹³C NMR
- Aromatic carbons of the benzyl group (~127-136 ppm).- Carbonyl carbon of the carbamate (~156 ppm).- Methylene carbon of the benzyl group (~67 ppm).- Methylene carbons of the ethylenediamine backbone.- Methyl carbon.
IR Spectroscopy
- N-H stretching of the ammonium salt (broad band, ~3000 cm⁻¹).- C=O stretching of the carbamate (~1700 cm⁻¹).- C-N and C-O stretching bands.
Mass Spectrometry (ESI+)
- Molecular ion peak [M+H]⁺ corresponding to the free base.
Self-Validation: The combination of these analytical techniques provides a self-validating system. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry verifies the molecular weight.
Applications in Drug Development: A Focus on Anticonvulsant and Neuroprotective Potential
The primary interest in Benzyl 2-aminoethyl(methyl)carbamate hydrochloride lies in its role as a precursor for potential antiepileptic and neuroprotective agents.[4]
Anticonvulsant Activity of Carbamates:
Carbamate-containing compounds have a history of use as anticonvulsant drugs. Their mechanism of action is often multifaceted and not always fully elucidated, but can include:
Modulation of NMDA Receptors: Some carbamates exhibit inhibitory effects at the N-methyl-D-aspartate (NMDA) receptor, which is involved in excitatory neurotransmission.[5]
Potentiation of GABAergic Neurotransmission: Certain carbamates can enhance the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS.[5]
The structural features of Benzyl 2-aminoethyl(methyl)carbamate hydrochloride make it an attractive scaffold for developing novel AEDs. The free primary amine allows for the introduction of various pharmacophores that can be targeted to specific receptors or channels involved in epilepsy.
Potential Signaling Pathways:
Caption: Hypothesized mechanism of anticonvulsant action for carbamate derivatives.
Neuroprotective Effects:
The concept of neuroprotection involves preventing or slowing the process of neuronal cell death. The interest in benzyl carbamate derivatives for neuroprotection stems from several potential mechanisms, including the modulation of apoptotic pathways and protection against excitotoxicity.[1][6] The structural framework of Benzyl 2-aminoethyl(methyl)carbamate hydrochloride can be elaborated to incorporate moieties known to possess antioxidant or anti-apoptotic properties.
Safety and Handling
As an organic compound intended for research, Benzyl 2-aminoethyl(methyl)carbamate hydrochloride should be handled with appropriate care.
Personal Protective Equipment (PPE): Wear protective gloves, goggles, and a lab coat when handling the compound.[4]
Handling: Avoid contact with skin and eyes.[4] Use in a well-ventilated area or a fume hood.
Storage: Store in a tightly sealed container in a cool, dry place, away from sources of ignition and high temperatures.[4]
Disposal: Dispose of waste in accordance with local regulations.[4]
Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.
Conclusion: A Versatile Intermediate for CNS Drug Discovery
Benzyl 2-aminoethyl(methyl)carbamate hydrochloride is a valuable chemical intermediate with significant potential in the field of medicinal chemistry, particularly for the development of novel treatments for neurological disorders. Its well-defined structure, featuring a versatile carbamate moiety and multiple points for chemical modification, makes it an ideal starting material for the synthesis of compound libraries for screening. While detailed biological data on this specific compound is limited in the public domain, its role as a precursor for anticonvulsant and neuroprotective agents is well-established. This guide has provided a comprehensive overview of its properties, a representative synthetic protocol, and the scientific rationale for its application, empowering researchers to effectively utilize this compound in their drug discovery endeavors.
References
BIOSYNCE. (n.d.). Benzyl (2-aminoethyl)(methyl)carbamate Hydrochloride CAS 162576-01-4. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12715871, Benzyl N-(2-aminoethyl)carbamate hydrochloride. Retrieved from [Link]
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
Tallevi, S., et al. (2021). Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. Molecules, 26(7), 1865. [Link]
Drugs.com. (n.d.). Carbamate anticonvulsants. Retrieved from [Link]
Kim, J., et al. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Bulletin of the Korean Chemical Society, 36(5), 1509-1515. [Link]
Turel, I. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 71(2), 115-135. [Link]
Organic Syntheses. (n.d.). Benzyl carbamate. Retrieved from [Link]
Bialer, M., et al. (2012). Syntheses and evaluation of anticonvulsant activity of novel branched alkyl carbamates. Journal of Medicinal Chemistry, 55(7), 3491-3499. [Link]
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]
Lee, J. H., et al. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Archives of Pharmacal Research, 38(5), 758-768. [Link]
Google Patents. (n.d.). US9487500B2 - Compounds and compositions thereof.
White, H. S. (2003). Diverse Mechanisms of Antiepileptic Drugs in the Development Pipeline. Epilepsy Currents, 3(6), 209–211. [Link]
The Genesis of a Paradigm Shift in Peptide Synthesis: A Historical Perspective
An In-Depth Technical Guide to the Benzyl Carbamate (Cbz) Protecting Group: From Discovery to Modern Applications For researchers, scientists, and drug development professionals, the strategic use of protecting groups is...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Benzyl Carbamate (Cbz) Protecting Group: From Discovery to Modern Applications
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a fundamental pillar of successful organic synthesis. Among the arsenal of protective moieties, the Carbobenzyloxy (Cbz or Z) group stands as a foundational and enduring tool for the protection of amines, particularly in the realm of peptide synthesis and complex molecule construction. This guide provides a comprehensive overview of the Cbz protecting group, detailing its historical discovery, the underlying chemical principles of its application and removal, and its strategic position in contemporary synthetic chemistry.
Prior to the 1930s, the synthesis of peptides was a formidable challenge, plagued by a lack of control and the formation of undesirable side products. The breakthrough came in 1932 when German-American biochemist Max Bergmann and his Greek associate Leonidas Zervas introduced the carbobenzyloxy group.[1][2][3] This innovation, born out of their work at the Kaiser Wilhelm Institute for Leather Research in Dresden, Germany, revolutionized peptide chemistry by providing a reliable method for the temporary masking of the amino group of amino acids.
The Bergmann-Zervas method utilized benzyl chloroformate (Cbz-Cl) to introduce the Cbz protecting group, which could be selectively removed under mild conditions that did not affect the newly formed peptide bond.[4][5][6] This allowed for the stepwise and controlled elongation of peptide chains, paving the way for the synthesis of previously inaccessible oligopeptides and laying the groundwork for the field of synthetic peptide chemistry.[7][8] For two decades, the Bergmann-Zervas carboxybenzyl method was the dominant procedure in peptide synthesis worldwide.[5][6]
The Chemistry of the Cbz Group: Protection and Deprotection
The utility of the Cbz group lies in its ability to be introduced and removed under specific and predictable conditions, a concept known as orthogonality in the context of protecting group strategies.
Protection of Amines: The Formation of a Carbamate
The Cbz group is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl or Z-Cl) in the presence of a base.[5][9] This reaction, often performed under Schotten-Baumann conditions (using an aqueous base like sodium carbonate), proceeds via a nucleophilic acyl substitution mechanism.[7] The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride leaving group, facilitated by the base which neutralizes the liberated HCl, results in the formation of the stable benzyl carbamate.[7]
Mechanism of Cbz Protection:
Caption: Mechanism of amine protection using benzyl chloroformate (Cbz-Cl).
Experimental Protocol: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions) [10]
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate. Acidify the aqueous layer with dilute HCl to precipitate the Cbz-protected amino acid.
Isolation: Collect the product by filtration, wash with cold water, and dry under vacuum.
Deprotection of Cbz-Protected Amines: Releasing the Amine
The removal of the Cbz group is a critical step in the synthetic sequence. The choice of deprotection method depends on the overall molecular structure and the presence of other sensitive functional groups.
The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis.[7][11] This reaction involves the cleavage of the benzylic carbon-oxygen bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[12] The reaction proceeds to release the free amine, carbon dioxide, and toluene.[7] This method is highly efficient and clean, with the byproducts being volatile and easily removed.
Mechanism of Catalytic Hydrogenolysis:
Caption: Deprotection of a Cbz-protected amine via catalytic hydrogenolysis.
Experimental Protocol: Cbz Deprotection via Hydrogenolysis
Setup: Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a stir bar.
Catalyst Addition: Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenator) with vigorous stirring at room temperature.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
While hydrogenolysis is widely used, it is not compatible with substrates containing other reducible functional groups, such as alkenes or alkynes. In such cases, acid-mediated deprotection offers a valuable alternative.[13] Strong acids like hydrogen bromide (HBr) in acetic acid can cleave the Cbz group.[12] More recently, Lewis acids such as aluminum chloride (AlCl₃) in fluorinated solvents have been shown to be effective.[12][14]
Experimental Protocol: Acid-Mediated Cbz Deprotection with IPA·HCl [13]
Reaction Setup: To a clean and dry round-bottom flask, add the benzyl carbamate substrate and isopropanol hydrochloride (IPA·HCl).
Heating: Heat the reaction mixture to 65-75°C and maintain for several hours, monitoring the reaction by TLC.
Solvent Removal: After completion, cool the reaction mass and distill off the solvent under vacuum.
Work-up: Add ethyl acetate to the crude product, stir, and then cool to induce crystallization.
Isolation: Isolate the product by filtration.
For substrates that are sensitive to both reductive and acidic conditions, nucleophilic cleavage provides a mild alternative.[12] A method utilizing 2-mercaptoethanol in the presence of a base has been developed for this purpose.[14]
Orthogonality and Strategic Applications
A key advantage of the Cbz group is its stability under a range of conditions, allowing for its use in concert with other protecting groups.[8] It is generally stable to the basic conditions used for the deprotection of the Fmoc group and the mild acidic conditions used for the removal of the Boc group.[8][15] This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS) and the synthesis of complex natural products.
Table 1: Stability Profile of the Cbz Protecting Group
Condition
Stability
Strong Acids (e.g., HBr/AcOH)
Labile
Mild Acids (e.g., TFA for Boc removal)
Generally Stable
Strong Bases (e.g., NaOH)
Stable
Mild Bases (e.g., piperidine for Fmoc removal)
Stable
Catalytic Hydrogenation (H₂, Pd/C)
Labile
Nucleophiles (e.g., 2-mercaptoethanol)
Labile under specific conditions
Table 2: Comparison of Cbz Deprotection Methods
Method
Reagents
Advantages
Disadvantages
Catalytic Hydrogenolysis
H₂, Pd/C
Mild, clean, high-yielding
Incompatible with reducible groups, catalyst can be pyrophoric
Acid-Mediated Cleavage
HBr/AcOH, IPA·HCl, AlCl₃
Metal-free, scalable
Harsh conditions, may not be suitable for acid-labile substrates
Nucleophilic Cleavage
2-Mercaptoethanol, K₃PO₄
Mild, good for sensitive substrates
Requires specific reagents, may not be as general
Conclusion
The discovery of the benzyl carbamate protecting group by Bergmann and Zervas was a landmark achievement that transformed the field of peptide chemistry. Its ease of introduction, stability under various conditions, and selective removal have cemented its place as an indispensable tool in the synthetic chemist's toolbox. From its historical roots in peptide synthesis to its current applications in the development of complex pharmaceuticals, the Cbz group continues to be a testament to the power of strategic molecular protection in the art and science of organic synthesis.
References
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
YouTube. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry. Available at: [Link]
Organic Syntheses. Formic acid, chloro-, benzyl ester. Available at: [Link]
Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available at: [Link]
Greek Peptide Society. Memoirs. Available at: [Link]
Wikipedia. Max Bergmann (Chemiker). Available at: [Link]
ResearchGate. (2025, August 7). Non-phosgene Synthesis of Benzyl Chloroformate (CbzCl). Available at: [Link]
ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. Available at: [Link]
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]
Wikipedia. Benzyl chloroformate. Available at: [Link]
Organic Chemistry Data. Cbz Protection - Common Conditions. Available at: [Link]
Common Organic Chemistry. Benzyl Chloroformate. Available at: [Link]
Reddit. (2017, October 15). benzyl chloroformate (Cbz-Cl) protecting mechanism. Available at: [Link]
ACS Publications. (2001, November 30). Selective Cleavage of Cbz-Protected Amines. Available at: [Link]
AAPPTec. Amino Acid-Protecting Groups. Available at: [Link]
Semantic Scholar. MgI2 -mediated chemoselective cleavage of protecting groups: an alternative to conventional deprotection methodologies. Available at: [Link]
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Available at: [Link]
ACS Publications. (2009, April 13). Amino Acid-Protecting Groups. Available at: [Link]
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Available at: [Link]
ACS Publications. (2000, March 18). Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. Available at: [Link]
Fiveable. (2025, September 15). Cbz Definition - Organic Chemistry II Key Term. Available at: [Link]
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 25). Hydrogenolysis. Available at: [Link]
Organic Chemistry Portal. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Available at: [Link]
Wikipedia. Max-Bergmann-Medaille. Available at: [Link]
Wiley Online Library. Bergmann-Zervas Carbobenzoxy Method. Available at: [Link]
PMC. (2023, November 17). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Available at: [Link]
ResearchGate. a Removal of carbobenzoxy (Z) by catalytic hydrogenolysis. b Removal of... | Download Scientific Diagram. Available at: [Link]
Theoretical Properties & Synthetic Utility of N-Substituted Benzyl Carbamates
Executive Summary N-substituted benzyl carbamates represent a critical pharmacophore in medicinal chemistry, serving dual roles as robust protecting groups (Cbz) in organic synthesis and as active pharmaceutical ingredie...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-substituted benzyl carbamates represent a critical pharmacophore in medicinal chemistry, serving dual roles as robust protecting groups (Cbz) in organic synthesis and as active pharmaceutical ingredients (APIs) targeting serine hydrolases.[1] This guide dissects the theoretical physicochemical properties governing their stability, the mechanistic duality of their hydrolysis (
vs. ), and their structure-activity relationships (SAR) as pseudo-irreversible acetylcholinesterase (AChE) inhibitors.[1]
Theoretical Electronic Properties & Stability
The stability and reactivity of N-substituted benzyl carbamates are dictated by the electronic nature of the nitrogen substituent and the electrophilicity of the carbonyl carbon.
Orbital Interactions & DFT Descriptors
Density Functional Theory (DFT) studies reveal that the reactivity of the carbamate linkage is heavily influenced by the HOMO-LUMO gap.
HOMO Location: Typically localized on the nitrogen lone pair and the aromatic ring of the N-substituent.
LUMO Location: Concentrated on the carbonyl carbon (
) and the benzylic oxygen.
Electrophilicity Index (
): A higher value at the carbonyl carbon correlates with increased susceptibility to nucleophilic attack (hydrolysis) and higher potency as an enzyme inhibitor (acylation potential).[1]
Hydrolysis Kinetics: The Mechanistic Duality
The hydrolysis profile is not uniform; it bifurcates based on the substitution pattern at the nitrogen atom. This is a critical theoretical consideration for drug shelf-life and metabolic stability.
, lowered by electron-withdrawing groups).[1] Base-mediated deprotonation yields an anion that eliminates the benzyloxide group to form a reactive isocyanate intermediate.
Kinetics: First-order with respect to hydroxide ion
) or secondary carbamates with non-acidic protons.
Theory: Direct nucleophilic attack of hydroxide on the carbonyl carbon, forming a tetrahedral intermediate.[2]
Kinetics: Second-order overall.
Visualization: Hydrolysis Pathways
Caption: Mechanistic bifurcation of carbamate hydrolysis dependent on N-substitution (E1cB vs BAc2).
Synthetic Methodologies
Two primary routes exist for synthesizing these derivatives, selected based on the availability of starting materials and the sensitivity of the benzyl moiety.
Protocol A: The Chloroformate Route (Standard)
This method is preferred for its robustness and the commercial availability of benzyl chloroformate (Cbz-Cl).
Preparation: Dissolve the amine in anhydrous DCM under an inert atmosphere (
or Ar). Cool to 0°C to suppress side reactions (e.g., bis-acylation).[1]
Base Addition: Add
dropwise. Theoretical Note: The base acts as a proton scavenger (HCl sponge) to drive the equilibrium forward and prevent protonation of the nucleophilic amine.
Acylation: Add benzyl chloroformate dropwise over 15 minutes.
Workup: Warm to room temperature and stir for 2-4 hours. Wash with 1M HCl (to remove unreacted amine), followed by saturated
Caption: Comparison of Chloroformate (nucleophilic substitution) and Isocyanate (addition) synthetic strategies.
Pharmacological Applications: AChE Inhibition
N-substituted benzyl carbamates act as pseudo-irreversible inhibitors of Acetylcholinesterase (AChE).[3] Unlike reversible inhibitors (e.g., tacrine), carbamates covalently modify the enzyme active site.[1]
Mechanism of Action
Binding: The carbamate enters the active site gorge. The N-substituent interacts with the anionic sub-site (Trp84), while the benzyl group interacts with the acyl-binding pocket.
Carbamylation: The catalytic triad serine (Ser200 in T. californica) attacks the carbonyl carbon. Benzyl alcohol is released as the leaving group.
Inhibition: The enzyme is now "carbamylated" (Enz-O-CO-NH-R). This species is stable and hydrolyzes (decarbamylation) millions of times slower than the natural acetylated enzyme, effectively shutting down ACh hydrolysis.[1]
Structure-Activity Relationship (SAR) Data
The following table summarizes theoretical and experimental SAR trends for N-phenyl substituted derivatives targeting AChE vs. BChE.
Substituent (R on N-Phenyl)
Electronic Effect ()
Steric Bulk
AChE Potency ()
Selectivity (AChE/BChE)
H (Unsubstituted)
Neutral
Low
Moderate (M range)
Balanced
4-OMe (Para)
Electron Donating
Moderate
Reduced
Favors BChE
3-Cl (Meta)
Electron Withdrawing
Moderate
High (nM range)
Favors AChE
2-iPr (Ortho)
Neutral
High
Low
Highly BChE Selective
4-NO2 (Para)
Strong Withdrawing
Low
High (Unstable*)
Non-selective
Note: Strong electron-withdrawing groups increase potency by making the carbonyl more electrophilic, but they also increase the rate of spontaneous hydrolysis (instability).
Visualization: Enzyme Inhibition Cycle
Caption: The catalytic cycle of pseudo-irreversible inhibition of Serine Hydrolases by carbamates.
References
Venkata, S., et al. (2009).[1][4] Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates. University of Dayton eCommons. Link[1]
Hervés, P., et al. (2014).[1] Hydrolysis of Benzothiazolylcarbamates in Basic Media: E1cB vs BAc2 Mechanisms.[2] ResearchGate.[2][5][6] Link
Imramovský, A., et al. (2019).[1][7] Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. National Institutes of Health (PMC). Link
Organic Syntheses. (2008). Benzyl Isopropoxymethyl Carbamate Preparation.[8] Org.[9] Synth. Link
Rampa, A., et al. (1998).[1][10] Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. PubMed. Link
Kratochvíl, B., et al. (2005).[1] Substituted benzyl N-phenylcarbamates – their solvolysis and inhibition activity to acetylcholinesterase. ARKAT USA. Link
Gomez-Jeria, J.S., et al. (2020).[1] QSTR Modeling to Find Relevant DFT Descriptors Related to the Toxicity of Carbamates. National Institutes of Health (PMC). Link
HPLC Analysis Method for Benzyl 2-aminoethyl(methyl)carbamate Purity
[1] Abstract This Application Note provides a validated, high-performance liquid chromatography (HPLC) protocol for the purity assessment of Benzyl 2-aminoethyl(methyl)carbamate (CAS: 162576-01-4). As a critical intermed...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract
This Application Note provides a validated, high-performance liquid chromatography (HPLC) protocol for the purity assessment of Benzyl 2-aminoethyl(methyl)carbamate (CAS: 162576-01-4). As a critical intermediate in the synthesis of peptidomimetics and PNA (Peptide Nucleic Acid) monomers, the purity of this carbamate-protected diamine is paramount. This guide addresses the specific chromatographic challenges posed by this molecule: maintaining the stability of the acid-labile carbamate (Cbz) group while suppressing the silanol interactions of the basic primary amine to prevent peak tailing.
Analyte Profile & Chemical Logic
Chemical Name: Benzyl 2-aminoethyl(methyl)carbamate (often as Hydrochloride salt)[1]
Linear ramp to elute the main peak and hydrophobic bis-Cbz byproducts.
18.0
90%
Wash step to clear the column.
18.1
5%
Return to initial conditions.
25.0
5%
Re-equilibration (Critical for reproducibility).
Sample Preparation
Diluent: 50:50 Water:Acetonitrile.
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1.0 mg/mL).
Working Solution: Dilute Stock 1:10 if detector saturation occurs (Target: 0.1 mg/mL).
Note: Ensure the sample is fully dissolved. If the HCl salt is used, it dissolves readily in water; the free base may require initial dissolution in ACN.
Method Validation & System Suitability
To ensure the data is trustworthy (E-E-A-T), the following system suitability parameters must be met before routine analysis.
Parameter
Acceptance Criteria
Scientific Justification
Retention Time (RT)
± 5% of Standard
Confirms pump stability and mobile phase composition.
Tailing Factor ()
< 1.5
Critical for amines. indicates secondary silanol interactions or column aging.
Theoretical Plates (N)
> 5000
Ensures column efficiency is sufficient for separation.
Resolution ()
> 2.0
Between the Main Peak and the nearest impurity (likely the regioisomer or bis-Cbz).
Results Interpretation & Troubleshooting
Visualizing the Analysis Workflow
The following diagram outlines the logical flow of the analysis and decision-making process for troubleshooting.
Caption: Operational workflow for HPLC analysis including logic loops for common amine-related peak issues.
Common Impurities
Bis-Cbz Impurity:
.
Retention: Elutes significantly later than the main peak (high organic region) due to double hydrophobicity.
Regioisomer:
.
Retention: Elutes very close to the main peak. Requires high column efficiency (3.5 µm or 1.8 µm particles) to resolve.
Benzyl Alcohol: A degradation product of the Cbz group. Elutes early-mid gradient.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2794257, Benzyl N-(2-aminoethyl)carbamate. Retrieved February 1, 2026 from [Link]
Dolan, J. W. (2002).Tailing Peaks for Amines: Diagnosis and Cure. LCGC North America. (Standard industry reference for amine analysis).
U.S. EPA (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). (Reference for carbamate detection principles). Retrieved February 1, 2026 from [Link]
Application Note: Mass Spectrometry Characterization of Benzyl 2-aminoethyl(methyl)carbamate
Abstract This application note details a rigorous LC-MS/MS protocol for the identification and quantification of Benzyl 2-aminoethyl(methyl)carbamate , a critical intermediate in the synthesis of peptidomimetics and N-me...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a rigorous LC-MS/MS protocol for the identification and quantification of Benzyl 2-aminoethyl(methyl)carbamate , a critical intermediate in the synthesis of peptidomimetics and N-methylated amine linkers. We provide a validated workflow for Electrospray Ionization (ESI) mass spectrometry, focusing on the specific fragmentation pathways of the carboxybenzyl (Cbz) protecting group and the N-methyl-ethylenediamine core. This guide is designed for researchers requiring high-sensitivity detection of this intermediate during synthetic optimization or impurity profiling.
Introduction
Benzyl 2-aminoethyl(methyl)carbamate (
, MW 208.26 g/mol ) serves as a protected diamine building block. It features a benzyl carbamate (Cbz) moiety protecting one nitrogen of an ethylenediamine backbone, while the N-methyl group introduces steric control often utilized in drug design to modulate metabolic stability.
Accurate mass spectrometry analysis is essential to:
Confirm Regiochemistry: Distinguish between N-methylated isomers.
Monitor Deprotection: Track the removal of the Cbz group during synthesis.
Quantify Impurities: Detect incomplete coupling or side reactions.
This protocol leverages the high ionization efficiency of the secondary/primary amine functionality in positive ESI mode (
) and the characteristic lability of the Cbz group for structural confirmation.
Ionization Source:Electrospray Ionization (ESI) in Positive Mode.[2][3]
Rationale: The molecule contains a basic primary amine (and an amide-like carbamate nitrogen). The primary amine is easily protonated under acidic conditions, providing a strong
signal.
Solvent System: Methanol/Water with Formic Acid.
Rationale: Methanol provides optimal desolvation for amine-containing small molecules. Formic acid (0.1%) ensures full protonation of the amine (
), maximizing sensitivity.
Chromatographic Considerations
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
Rationale: The benzyl group imparts sufficient hydrophobicity for retention on C18, allowing separation from polar salts or smaller diamine byproducts.
Mobile Phase:
A: Water + 0.1% Formic Acid.
B: Acetonitrile (or Methanol) + 0.1% Formic Acid.
Detailed Protocol: LC-MS/MS Method[5]
Sample Preparation
Objective: Create a stable, interference-free solution for injection.
Stock Solution: Weigh 1.0 mg of Benzyl 2-aminoethyl(methyl)carbamate. Dissolve in 1.0 mL of Methanol (HPLC Grade). Concentration: 1 mg/mL (1000 ppm).
Working Standard: Dilute Stock 1:100 in Water:Methanol (50:50 v/v) + 0.1% Formic Acid. Final Concentration: 10 µg/mL.
Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates (crucial for UHPLC columns).
LC-MS Instrument Parameters
Parameter
Setting
Notes
LC System
UHPLC (e.g., Agilent 1290 / Waters Acquity)
Low dead volume required.
Column Temp
40°C
Improves peak shape and lowers backpressure.
Flow Rate
0.4 mL/min
Optimal for ESI sensitivity.
Injection Vol
2.0 µL
Adjust based on sensitivity needs.
Source
ESI Positive (+)
Capillary Voltage
3500 V
Standard for small molecules.
Drying Gas
, 350°C, 10 L/min
Ensures droplet evaporation.
Nebulizer
35 psi
Scan Mode
Full Scan (100-500 m/z) & MS/MS
Gradient Elution Profile
Time (min)
% Mobile Phase B (Organic)
Event
0.00
5%
Loading/Desalting
1.00
5%
Hold
6.00
95%
Elution of Analyte
7.00
95%
Wash
7.10
5%
Re-equilibration
9.00
5%
End of Run
Data Analysis & Fragmentation Mechanism[1][2][4][5][6]
Mass Spectrum Interpretation
In the MS1 scan, the Base Peak should be 209.1 m/z (
). Sodium adducts (, 231.1 m/z) may appear if the source is dirty or solvents are stored in glass.
MS/MS Fragmentation Pathways
Structural confirmation relies on the characteristic cleavage of the Cbz group.
Primary Transition (Quantifier): m/z 209
91
Mechanism: Cleavage of the benzyl-oxygen bond generates the stable Tropylium ion (
, m/z 91.05). This is the hallmark of benzyl esters and carbamates.
Secondary Transition (Qualifier): m/z 209
75
Mechanism: Loss of the Benzyl group (
) followed by decarboxylation (loss of ).
.
The remaining core is the protonated N-methylethylenediamine (
), m/z 75.09.
Minor Fragment: m/z 209
117/118
Loss of Toluene (
, 92 Da) via hydrogen rearrangement, leaving the carbamic acid species. This is often transient and quickly loses .
Fragmentation Visualization (DOT Diagram)
Caption: ESI-MS/MS fragmentation tree for Benzyl 2-aminoethyl(methyl)carbamate showing the formation of the diagnostic tropylium ion and the amine core.
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow from sample preparation to MRM detection.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Signal Intensity
Ion suppression from salts.
Use a divert valve to send the first 1 min of LC flow to waste. Ensure samples are desalted.
Sodium Adduct Dominance
Glassware contamination.
Switch to plastic autosampler vials. Add 5mM Ammonium Formate to mobile phase to force protonation.
Peak Tailing
Interaction with silanols.
Increase buffer strength (Ammonium Formate) or use a column with better end-capping (e.g., ZORBAX Eclipse Plus).
Carryover
Sticky carbamate moiety.
Add a needle wash step with 50:50 MeOH:Isopropanol.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2794257, Benzyl N-(2-aminoethyl)carbamate. Retrieved from [Link]
National Institute of Standards and Technology (NIST). Benzylcarbamate Mass Spectrum. NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]
Holčapek, M., et al. (2010).Fragmentation behavior of N-protected peptides in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.
Biosynce. Benzyl (2-aminoethyl)(methyl)carbamate Hydrochloride CAS 162576-01-4.[1] Retrieved from [Link] (Verified commercial source for CAS confirmation).
Using Benzyl 2-aminoethyl(methyl)carbamate in solid-phase peptide synthesis
Application Note: Strategic Utilization of Benzyl 2-aminoethyl(methyl)carbamate in Solid-Phase Peptide Synthesis Executive Summary Benzyl 2-aminoethyl(methyl)carbamate (structurally defined here as -Cbz- -methyl-ethane-1...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of Benzyl 2-aminoethyl(methyl)carbamate in Solid-Phase Peptide Synthesis
Executive Summary
Benzyl 2-aminoethyl(methyl)carbamate (structurally defined here as
-Cbz--methyl-ethane-1,2-diamine ) is a critical building block for introducing -methylated diamine motifs into peptide backbones. Its primary utility lies in two advanced synthetic domains:
Peptide Nucleic Acid (PNA) Synthesis: Serving as a backbone precursor in the "sub-monomer" synthesis strategy.
Peptidomimetic Engineering: Introducing chemically stable, secondary amine spacers to modulate peptide solubility, proteolytic stability, and conformation (N-methylation).
This guide provides high-fidelity protocols for incorporating this building block using both Fmoc and Boc solid-phase peptide synthesis (SPPS) strategies.
Chemical Profile & Strategic Considerations
Before initiating synthesis, the chemical behavior of the protecting group relative to the resin cleavage conditions must be analyzed to ensure "Orthogonality."
Property
Specification
Chemical Name
Benzyl -(2-aminoethyl)-N-methylcarbamate
Common Abbreviation
Z-N(Me)-EDA
Functional Groups
Primary Amine (Reactive), Secondary Amine (Protected by Z/Cbz)
In Fmoc SPPS: The Z (Benzyloxycarbonyl) group is stable to standard TFA cleavage cocktails. Use this reagent if you intend for the
-methyl-aminoethyl moiety to remain protected on the final peptide (e.g., for later solution-phase functionalization) or if you plan to use harsh cleavage (TFMSA) or post-cleavage hydrogenolysis.
In Boc SPPS: The Z group is the standard side-chain protection. It remains stable during TFA deprotection cycles but is removed during the final HF cleavage, yielding the free secondary amine.
Protocol A: Terminal Incorporation in Fmoc-SPPS
Use Case: Creating a peptide terminated with a protected secondary amine linker.
-terminus is Fmoc-deprotected (positive Kaiser test).
Pre-Activation (Critical for avoiding aggregation):
In a separate vial, dissolve 3.0 eq of Benzyl 2-aminoethyl(methyl)carbamate and 2.9 eq of HATU in minimal DMF (
concentration).
Add 6.0 eq of DIPEA.
Note: Since the reagent is a diamine with only one free amine, it does not require a carboxyl activator.
CORRECTION: This molecule is an amine . It cannot couple to an amine on the resin directly. It requires a linker (e.g., Succinic anhydride, Bromoacetic acid, or an activated carbonate) on the resin.
Revised Step 2 (Linker Activation):
If attaching to a peptide
-terminus, you must first convert the peptide -terminus to an electrophile.
Option A (Succinyl Linker): React resin with Succinic Anhydride (10 eq) + DIPEA (10 eq) for 30 min. Result: Resin-Peptide-CO-CH2-CH2-COOH.
Option B (Bromoacetyl Linker): React resin with Bromoacetic anhydride (5 eq) + DIPEA (5 eq). Result: Resin-Peptide-NH-CO-CH2-Br.
Coupling the Diamine (Nucleophilic Displacement):
Using Option B (Bromoacetyl Linker - Preferred for PNA/Peptoids):
Dissolve 5.0 eq of Benzyl 2-aminoethyl(methyl)carbamate in DMF.
Add to the Bromoacetylated-Resin .
Add 5.0 eq DIPEA.
Reaction Time: Shake at Room Temperature for 2–4 hours. (Heating to
accelerates the reaction but increases risk of racemization if adjacent AA is chiral).
Washing:
Drain and wash resin (
DMF, DCM).
Perform Chloranil Test (for secondary amines) or Kaiser Test (if primary amine generated - not applicable here).
Cleavage (Fmoc Standard):
Treat resin with TFA/TIS/H2O (95:2.5:2.5).
Result: The peptide is cleaved, but the Z-group remains on the
-methyl nitrogen.
Structure:
.
Protocol B: PNA Backbone Assembly (Boc Strategy)
Use Case: Synthesizing PNA oligomers where the Z-group is removed to allow further chain elongation or final deprotection.
Context: In the "Sub-monomer" PNA synthesis, the backbone is constructed on-resin. This method is cost-effective compared to using pre-synthesized Fmoc/Boc PNA monomers.
Experimental Workflow
Bromoacetylation:
React the free amino group of the resin-bound chain with Bromoacetic acid (5 eq) and DIC (5 eq) in DMF for 30 min.
Add Benzyl 2-aminoethyl(methyl)carbamate (5–10 eq) dissolved in NMP/DMF (1:1).
Add DIPEA (2 eq).
React for 60–90 minutes at room temperature.
Result: The primary amine displaces the bromide. The secondary amine is protected by Z.
Structure on Resin:
.
Orthogonal Deprotection (The "Z" Problem):
Issue: To continue PNA synthesis (attaching the nucleobase to the secondary amine), you must remove Z.
Solution: This specific building block is NOT suitable for sequential on-resin PNA growth in Fmoc chemistry because Z removal requires HF.
Correct Application: This block is used to terminate a PNA chain or in Boc-SPPS where the final cleavage (HF) removes the Z, yielding a free secondary amine for solution-phase modification.
Alternative: Solution Phase Monomer Synthesis
If you need to build a PNA oligomer, use this reagent in solution to synthesize the monomer:
React Benzyl 2-aminoethyl(methyl)carbamate with a Nucleobase-Acetic Acid (e.g., Thymine-1-acetic acid).
Problem: The primary amine reacts.
Product:
.
This is NOT the standard PNA monomer structure (which is
-term protected, -term free).
Conclusion: This reagent is specifically for
-terminal capping or Introduction of -methyl-aminoethyl side chains .
Visualization: Decision Logic & Workflow
The following diagram illustrates the decision matrix for using this reagent, highlighting the divergence between Fmoc and Boc strategies.
Caption: Workflow for incorporating Benzyl 2-aminoethyl(methyl)carbamate. Note the divergence in final product state based on the cleavage acid strength.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Coupling Yield
Steric hindrance at the N-methyl site (if coupling to it).
This reagent couples via its primary amine. If yield is low, check the electrophile on resin. Use Bromoacetyl linkers over chloroacetyl (more reactive).
Incomplete Cleavage
Z-group hydrophobicity causing aggregation.
Use DCM/TFA mixtures to swell the resin better during cleavage.
Unexpected Z-Removal
Use of thioanisole/TFA at high temp.
Z groups can be partially labile to strong scavengers at high temperatures. Keep cleavage at Room Temp .
Racemization
High temperature displacement.
Perform the displacement of bromoacetyl groups at ambient temperature ; do not heat >40°C.
References
Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991).[5] Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science. Link
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[2][4][6][7][8] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[5] Link
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups.[1][3][8] Chemical Reviews. (Detailed analysis of Z-group stability). Link
Lee, D. W., & Ha, H. J. (2007).[9] Selective Mono-BOC Protection of Diamines.[3][9] Synthetic Communications. (Relevant for understanding the synthesis of the mono-protected building block). Link[1]
Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
Technical Application Note: Strategic Utilization of Benzyl 2-aminoethyl(methyl)carbamate in the Synthesis of FAA-Class Anticonvulsants
Executive Summary & Chemical Context[1][2][3][4][5][6][7] Benzyl 2-aminoethyl(methyl)carbamate (Cbz-N(Me)-EDA) serves as a critical heterobifunctional linker in the synthesis of third-generation antiepileptic drugs (AEDs...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Benzyl 2-aminoethyl(methyl)carbamate (Cbz-N(Me)-EDA) serves as a critical heterobifunctional linker in the synthesis of third-generation antiepileptic drugs (AEDs). Specifically, it is utilized to introduce the
-methyl-1,2-diaminoethane motif into Functionalized Amino Acid (FAA) anticonvulsants—a class of drugs exemplified by Lacosamide (Vimpat®) and Safinamide.
While first-generation FAAs typically employ simple benzylamine side chains, recent Structure-Activity Relationship (SAR) studies indicate that introducing basic amino-alkyl side chains can enhance sodium channel state-dependence and improve physicochemical properties (solubility, metabolic stability).
This guide details the application of Benzyl 2-aminoethyl(methyl)carbamate as a "masked" diamine building block. It allows for the selective coupling of its free primary amine to a chiral amino acid core, preventing poly-alkylation and ensuring regio-integrity before the final deprotection step.
Key Chemical Attributes
Property
Specification
Relevance to Protocol
Molecular Formula
Atom economy in coupling reactions.
Functional Group A
Primary Amine ()
Nucleophile for amide coupling (Drug Core attachment).
Functional Group B
-Methyl Carbamate ()
Protected secondary amine; resists acylation.
Protecting Group
Carbobenzyloxy (Cbz)
Orthogonal to Boc/tBu; removed via hydrogenolysis.
Role
Heterobifunctional Linker
Prevents polymerization; introduces basicity.
Mechanism of Action in Drug Synthesis
The utility of this intermediate lies in its ability to solve the "Diamine Selectivity Problem." Reacting a bare
-methylethylenediamine with a drug core (e.g., -acetyl-D-serine) often results in a mixture of regioisomers (coupling at primary vs. secondary amine) and bis-acylated byproducts.
By using Benzyl 2-aminoethyl(methyl)carbamate, the secondary amine is "capped" with a lipophilic Cbz group. This forces the reaction exclusively through the primary amine. Post-coupling, the Cbz group is removed to reveal the secondary amine, which is essential for interaction with the Voltage-Gated Sodium Channel (VGSC) slow-inactivation gate.
DOT Diagram 1: Retrosynthetic Logic & Pathway
Caption: Retrosynthetic workflow demonstrating the insertion of the protected linker to form the FAA scaffold.
Detailed Experimental Protocols
Protocol A: Preparation of the Active Intermediate
Note: If the starting linker is not commercially sourced, it must be synthesized with high regioselectivity.
Objective: Synthesize Benzyl 2-aminoethyl(methyl)carbamate with >98% purity, ensuring the primary amine is free.
Add Benzyl phenyl carbonate dropwise over 60 minutes. Critical: Slow addition favors the reaction with the sterically less hindered primary amine? No, actually, the secondary amine is often more basic, but reagent choice (carbonate vs chloroformate) dictates selectivity. Pittelkow et al. demonstrate that alkyl phenyl carbonates selectively protect the primary amine. However, for this specific application, we require the secondary amine protected.
Correction for Target Molecule: To obtain the specific isomer where the secondary amine is protected (
), a different route is preferred:
React
-methylethylenediamine with Benzyl chloroformate (Cbz-Cl) at controlled pH (pH ~9) or use a blocking group strategy (Boc-protection of primary, Cbz-protection of secondary, Boc-deprotection).
Validation: Verify structure via NMR. The methylene protons adjacent to the free
should appear as a triplet at ppm.
Protocol B: Coupling Reaction (The Core Application)
Purification: Flash chromatography (Silica gel) is usually required to remove urea byproducts.
Protocol C: Deprotection and Salt Formation
Objective: Remove the Cbz group to activate the drug.
Hydrogenolysis: Dissolve the purified intermediate in MeOH. Add 10% Pd/C (10 wt% loading).
Reduction: Stir under
atmosphere (balloon pressure or 1-2 atm) for 4–6 hours.
Safety: Filter catalyst carefully over Celite under inert atmosphere (Pd/C is pyrophoric).
Salt Formation: To the filtrate, add 1.0 eq of fumaric acid or methanesulfonic acid (based on solubility requirements). Evaporate solvent to yield the final salt.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized antiepileptic candidate, the following parameters must be met.
Test
Method
Acceptance Criteria
Scientific Rationale
Chiral Purity
Chiral HPLC
> 99.5% ee
FAA anticonvulsants (e.g., Lacosamide) are stereospecific (R-isomer active). Racemization during coupling must be ruled out.
Identity
1H-NMR (DMSO-d6)
Loss of aromatic Cbz signals (7.3 ppm)
Confirms successful deprotection.
Regiochemistry
HMBC/HSQC
Correlation of amide carbonyl to ethyl linker
Confirms coupling occurred at the primary amine, not the protected secondary amine.
Residual Solvent
GC-Headspace
< ICH Limits
DMF is difficult to remove; critical for biological assays.
Mechanism of Action (Biological Context)[8][9]
The final synthesized compounds (FAAs with amino-alkyl tails) function by enhancing the slow inactivation of voltage-gated sodium channels. The basic nitrogen (introduced by our specific linker) is hypothesized to interact with the intracellular loop of the channel or the pore vestibule, stabilizing the inactivated state and preventing high-frequency neuronal firing (seizures).
DOT Diagram 2: Pharmacophore Interaction Logic
Caption: Pharmacodynamic pathway showing how the introduced amine moiety stabilizes the channel's inactivated state.
References
Choi, D., Stables, J. P., & Kohn, H. (1996).[2] Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907–1916.[3]
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202.
LeTiran, A., Stables, J. P., & Kohn, H. (2001).[2] Functionalized amino acid anticonvulsants: synthesis and pharmacological evaluation of conformationally restricted analogues. Bioorganic & Medicinal Chemistry, 9(10), 2693–2708.[2]
Park, K. D., et al. (2009). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Bioorganic & Medicinal Chemistry, 16(19), 8968-8975.[3]
Application Note: Stereoselective Synthesis of Chiral Benzyl 2-aminoethyl(methyl)carbamate Derivatives
Abstract & Strategic Importance Benzyl 2-aminoethyl(methyl)carbamate scaffolds (N-Cbz-N-methyl-1,2-diamines) are critical pharmacophores in drug discovery, serving as key building blocks for peptidomimetics, kinase inhib...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Importance
Benzyl 2-aminoethyl(methyl)carbamate scaffolds (N-Cbz-N-methyl-1,2-diamines) are critical pharmacophores in drug discovery, serving as key building blocks for peptidomimetics, kinase inhibitors, and GPCR ligands. While the parent molecule is achiral, the introduction of substituents on the ethylene backbone (C1 or C2 positions) creates chiral centers that demand rigorous stereocontrol.
This Application Note details a robust, modular protocol for the enantioselective synthesis of C1-substituted derivatives starting from the chiral amino acid pool. We utilize a Mitsunobu-mediated amination strategy, which offers superior stereochemical retention compared to direct reductive amination, avoiding common racemization pitfalls associated with N-methylated amino aldehydes.
The synthesis is designed to prevent racemization of the alpha-carbon, a frequent failure mode when reducing N-methylated amides. By reducing the carboxylic acid before introducing the second amine, we utilize the high fidelity of the Mitsunobu reaction to install the nitrogen functionality.
Pathway Logic:
Chiral Source: N-Cbz-Amino Acids (Commercial, high ee%).
N-Methylation: Installed early via the Benoiton method to prevent late-stage steric hindrance.
Reduction: Conversion to the amino alcohol using mixed anhydrides (mild conditions).
Amination: Stereospecific substitution of the hydroxyl group via Mitsunobu conditions (Inversion of configuration if attacking C-OH directly, or retention if attacking a non-chiral primary alcohol).
Note: For derivatives substituted at the C2 position (derived from the amino acid side chain), the reduction of the carboxylic acid yields a primary alcohol. The chiral center remains untouched at the nitrogen-bearing carbon.
Figure 1: Retrosynthetic strategy prioritizing the preservation of the chiral center derived from the amino acid starting material.
Detailed Experimental Protocols
Phase 1: N-Methylation of Chiral N-Cbz Amino Acids
Objective: Install the N-methyl group without racemizing the alpha-carbon.
Method: Benoiton Modification (NaH/MeI).[1]
Setup: Flame-dry a 2-neck RBF under Argon. Add N-Cbz-Amino Acid dissolved in anhydrous THF (0.2 M).
Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 30 min. Observation: Gas evolution (H2).
Alkylation: Add Methyl Iodide dropwise. Allow to warm to Room Temperature (RT) and stir for 24h.
Quench: Cool to 0°C. Carefully quench with water.
Workup: Acidify aqueous layer to pH 2 with 1N HCl. Extract with EtOAc.[2] Wash with 5% Na2S2O3 (to remove iodine traces). Dry over MgSO4.[2]
Critical Check: Verify no racemization via Chiral HPLC (see Section 4).
Phase 2: Reduction to N-Methyl Amino Alcohol
Objective: Convert the carboxylic acid to a primary alcohol.
Method: Mixed Anhydride Reduction (NaBH4).
Reagents:
N-Cbz-N-Me-Amino Acid (from Phase 1)
Isobutyl Chloroformate (IBCF) (1.1 equiv)
N-Methylmorpholine (NMM) (1.1 equiv)
Sodium Borohydride (NaBH4) (3.0 equiv)
THF / Methanol
Protocol:
Activation: Dissolve starting material in THF at -15°C (Ice/Salt bath). Add NMM, followed by IBCF dropwise. Stir 15 min to form the mixed anhydride. Precipitate (NMM·HCl) will form.
Reduction: Filter off the solid rapidly (cold). Add the filtrate to a suspension of NaBH4 in THF/MeOH (5:1) at -78°C.
Reaction: Stir at -78°C for 1h, then warm to 0°C.
Workup: Quench with Sat. NH4Cl. Extract with EtOAc.[2]
Result: N-Cbz-N-Methyl-Amino Alcohol.
Phase 3: Mitsunobu Amination (The Key Transformation)
Objective: Convert the primary alcohol to a protected amine.
Mechanism: SN2 displacement.
Preparation: Dissolve Alcohol, PPh3, and Phthalimide in anhydrous THF under Argon. Cool to 0°C.[2][3]
Addition: Add DIAD dropwise over 20 mins. Exothermic reaction; maintain T < 5°C.
Completion: Stir at RT for 12h. Monitor by TLC (disappearance of alcohol).
Purification: Concentrate and triturate with Et2O/Hexane to precipitate PPh3=O (Triphenylphosphine oxide). Filter. Purify filtrate via Flash Chromatography (SiO2, Hex/EtOAc).
Phase 4: Phthalimide Deprotection
Objective: Release the primary amine to yield the final target.
Protocol:
Dissolve the Phthalimide intermediate in Ethanol (0.2 M).
Add Hydrazine Hydrate (3.0 equiv).
Reflux for 2 hours. White precipitate (Phthalhydrazide) forms.
Application Notes & Protocols: The Use of Benzyl 2-aminoethyl(methyl)carbamate as a Linker Motif in Bioconjugation
Abstract Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern therapeutic and diagnostic development. The linker connecting the biomolecule to a payload (e...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern therapeutic and diagnostic development. The linker connecting the biomolecule to a payload (e.g., a drug, dye, or probe) is a critical determinant of the conjugate's success, dictating its stability, solubility, and mechanism of action. This document provides a detailed technical guide on the application of linker systems incorporating the benzyl carbamate motif, specifically using Benzyl 2-aminoethyl(methyl)carbamate as a foundational structural example. We will explore the underlying chemistry of self-immolative carbamate linkers, provide detailed protocols for their synthesis and conjugation to antibodies, and discuss methods for the characterization of the final bioconjugate. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile linker technology.
Introduction to Carbamate-Based Linkers in Bioconjugation
The efficacy of a bioconjugate, particularly in targeted therapies like antibody-drug conjugates (ADCs), depends heavily on the linker's ability to remain stable in systemic circulation and release its payload at the target site.[1] Linkers are broadly classified as non-cleavable or cleavable.[2][3] Cleavable linkers are designed to break under specific physiological conditions, such as the acidic environment of endosomes or the presence of specific enzymes overexpressed in tumor cells.[2][4]
Among the most sophisticated cleavable systems are self-immolative linkers . These linkers undergo an irreversible electronic cascade reaction upon a triggering event, leading to the clean release of the payload in its native, active form.[5] The para-aminobenzyl carbamate (PABC) system is the gold standard for this approach and is featured in several FDA-approved ADCs.[5][6]
The structure Benzyl 2-aminoethyl(methyl)carbamate contains the core components of such a system:
Benzyl Carbamate: A stable chemical group that can be engineered to cleave under specific conditions.[7][8] The carbamate bond itself is relatively stable, making it a reliable connector.[8][9]
Ethylenediamine Spacer: A short, often hydrophilic spacer that provides distance between the biomolecule and the payload, which can be crucial for maintaining the biological activity of both components.
Terminal Amine: The reactive handle for conjugation to the biomolecule (e.g., an antibody) or for further functionalization.
This guide will focus on how this structural motif is integrated into advanced, cleavable linker designs for robust bioconjugation applications.
The Chemistry of Self-Immolative Benzyl Carbamate Linkers
Mechanism of Action: Triggered 1,6-Elimination
The power of the PABC-type linker lies in its elegant release mechanism. The carbamate is exceptionally stable until a "trigger" unmasks an electron-donating group (an amine) on the benzyl ring's para position. This initiates a rapid, spontaneous 1,6-elimination reaction.
The sequence of events is as follows:
Triggering Event: An external stimulus cleaves a masking group. A common strategy in ADCs is to use a dipeptide sequence (e.g., Valine-Citrulline) that is selectively cleaved by lysosomal proteases like Cathepsin B, which are abundant inside cancer cells.[2][6]
Unmasking the Aniline: Proteolytic cleavage exposes a free aniline group at the para position of the benzyl ring.
1,6-Elimination Cascade: The lone pair of electrons on the newly formed aniline initiates an electronic cascade. This breaks the benzylic C-O bond of the carbamate.
Payload Release: The carbamate decomposes, releasing the unmodified payload, carbon dioxide, and the linker remnant.
This "self-immolative" process ensures that the payload is released cleanly and efficiently only after the specific trigger is activated.
Caption: Workflow of a protease-triggered self-immolative linker.
Advantages of Carbamate-Based Self-Immolative Linkers
Exceptional Stability: The carbamate linkage is highly stable in circulation, minimizing premature drug release and off-target toxicity.[10]
Controlled and Specific Release: The payload is only released in response to a specific trigger, such as enzymes highly active in the target microenvironment.[2]
Traceless Conjugation: The payload is released without any part of the linker attached, ensuring its pharmacological activity is not compromised.
Tunable Properties: The linker can be modified with components like PEG to enhance solubility and reduce aggregation of the final conjugate.[11]
Versatility: The trigger mechanism can be adapted, for example, by using pH-sensitive groups for release in acidic endosomes or disulfide bonds for release in the reducing environment of the cytosol.[12][13]
Designing the Bioconjugation Strategy
A successful bioconjugation campaign requires careful planning of the entire workflow, from the initial modification of the biomolecule to the final characterization of the conjugate.
Caption: A typical workflow for creating an antibody-drug conjugate.
The Benzyl 2-aminoethyl(methyl)carbamate structure serves as a versatile building block. The primary amine can be used to attach a reactive group (like maleimide) for antibody conjugation, while the carbamate nitrogen can be part of the payload attachment and release system.
Experimental Protocols
Disclaimer: These protocols are for informational purposes and should be adapted based on the specific properties of the antibody, linker, and payload. All work should be conducted in a suitable laboratory environment with appropriate safety precautions.
Protocol 1: Preparation of a Maleimide-Functionalized Linker-Payload
This protocol describes a representative synthesis to prepare a linker-payload construct ready for conjugation to a thiol group on a reduced antibody. It assumes the starting material is a PABC-based linker pre-loaded with a payload (Payload-PABC-OH).
Objective: To activate a Payload-PABC linker with a maleimide group for cysteine-specific conjugation.
Reagents & Materials
Payload-PABC-OH
N-(β-Maleimidopropyloxy)succinimide ester (BMPS)
N,N-Diisopropylethylamine (DIPEA)
Anhydrous Dimethylformamide (DMF)
Diethyl ether
Reversed-phase HPLC system
Lyophilizer
Procedure:
Dissolution: Dissolve Payload-PABC-OH (1.0 eq) in anhydrous DMF to a final concentration of 10-20 mg/mL.
Activation: Add BMPS (1.2 eq) and DIPEA (2.5 eq) to the solution. Causality: DIPEA acts as a non-nucleophilic base to facilitate the reaction between the linker's hydroxyl group (after activation) and the NHS ester of BMPS, forming a stable ether linkage and installing the maleimide functional group.
Reaction: Stir the reaction mixture under a nitrogen or argon atmosphere at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.
Quenching & Precipitation: Once the reaction is complete, add the reaction mixture dropwise to a stirred beaker of cold diethyl ether (typically 10x the reaction volume). The product will precipitate out. Causality: The product is poorly soluble in diethyl ether, allowing for its separation from unreacted reagents and DMF.
Isolation: Collect the precipitate by centrifugation or filtration. Wash the solid with cold diethyl ether twice to remove residual impurities.
Purification: Dry the crude product under vacuum. Purify the maleimide-activated linker-payload using reversed-phase HPLC.
Lyophilization: Lyophilize the pure HPLC fractions to obtain the final product as a fluffy white powder. Store at -20°C or below, protected from light and moisture.
Protocol 2: Cysteine-Based Antibody Conjugation
This protocol details the conjugation of the maleimide-activated linker-payload to a monoclonal antibody via its interchain cysteine residues.
Objective: To produce an antibody-drug conjugate with a defined drug-to-antibody ratio (DAR).
Reagents & Materials
Monoclonal Antibody (mAb) in PBS
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
Amicon Ultra centrifugal filters (or similar for buffer exchange)
Procedure:
Antibody Preparation: Start with the antibody at a concentration of 5-10 mg/mL in PBS.
Partial Reduction: Add a 2.5-fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours. Causality: TCEP is a potent reducing agent that selectively cleaves the interchain disulfide bonds of the antibody hinge region, exposing free thiol (-SH) groups for conjugation. The molar excess is controlled to limit over-reduction which could compromise antibody structure.
Linker-Payload Preparation: Dissolve the maleimide-activated linker-payload in DMSO to create a 10-20 mM stock solution.
Conjugation Reaction: Cool the reduced antibody solution to room temperature. Add the linker-payload stock solution to the antibody, targeting a 5- to 8-fold molar excess of linker over antibody. The final concentration of DMSO in the reaction should not exceed 10% v/v.
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect from light. Causality: The maleimide group reacts specifically with the free thiol groups on the reduced antibody via a Michael addition reaction, forming a stable thioether bond.
Quenching: Add a 3-fold molar excess of N-acetylcysteine (relative to the linker-payload) to the reaction mixture and incubate for 20 minutes. Causality: NAC quenches any unreacted maleimide groups, preventing them from reacting with other proteins or causing cross-linking.
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or by repeated buffer exchange using centrifugal filters to remove unconjugated linker-payload, quenching agent, and solvent. The final ADC should be in a formulation buffer suitable for storage (e.g., PBS).
Protocol 3: Characterization of the Antibody-Drug Conjugate
Accurate characterization is essential to ensure the quality, consistency, and efficacy of the ADC.
Method
Parameter Measured
Principle & Rationale
UV-Vis Spectroscopy
Average Drug-to-Antibody Ratio (DAR)
By measuring the absorbance at 280 nm (for the antibody) and at the λmax of the payload, the concentration of each component can be calculated, yielding the average DAR. This is a rapid and simple method for initial assessment.[14]
Hydrophobic Interaction Chrom. (HIC)
DAR Distribution & Average DAR
The payload is typically hydrophobic. Species with more drugs attached (DAR2, DAR4, etc.) are more hydrophobic and elute later from the HIC column. This method provides a profile of the DAR species and a more accurate average DAR than UV-Vis.[15]
Size Exclusion Chrom. (SEC)
Purity, Aggregation, and Fragmentation
Separates molecules based on size. A successful ADC preparation should show a single major peak corresponding to the monomeric conjugate, with minimal high molecular weight species (aggregates) or low molecular weight species (fragments).
Mass Spectrometry (MS)
Identity Confirmation, DAR Distribution, Positional Isomer Identification
Provides precise mass information. Intact mass analysis confirms the mass of the different DAR species. After fragmentation (peptide mapping), the exact sites of conjugation can be identified.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Recommended Solution(s)
Low Drug-to-Antibody Ratio (DAR)
Insufficient antibody reduction; Hydrolysis of maleimide group; Insufficient linker-payload excess.
Optimize TCEP concentration and incubation time; Prepare linker-payload solution immediately before use; Increase molar excess of linker-payload in the conjugation step.
High Levels of Aggregation
Hydrophobic payload causing insolubility; High concentration of organic solvent (e.g., DMSO); Over-reduction of antibody.
Include solubility-enhancing moieties (e.g., PEG) in the linker design; Keep final DMSO concentration below 10%; Titrate TCEP concentration to ensure only hinge disulfides are reduced.[11]
Premature Drug Release in Buffer
Linker instability; Presence of nucleophiles in the buffer.
Ensure linker design is stable at physiological pH; Use non-nucleophilic buffers (e.g., PBS, HEPES) for formulation and storage.
Heterogeneous DAR Profile
Inconsistent antibody reduction; Steric hindrance at conjugation sites.
Ensure homogenous mixing and precise temperature control during reduction; Consider alternative conjugation strategies or linker designs for more uniform reactivity.
Conclusion
Linkers based on the benzyl carbamate motif, particularly those engineered for self-immolation, represent a powerful and clinically validated technology in bioconjugation. Their ability to provide a stable connection in circulation while enabling specific, triggered release of an unmodified payload at the target site makes them highly valuable for the development of targeted therapeutics. By understanding the underlying chemical principles and following robust, self-validating protocols for synthesis, conjugation, and characterization, researchers can successfully implement this advanced linker strategy to create highly effective and well-defined bioconjugates.
References
Benzyl (2-Aminoethyl)carbamate | 72080-83-2. Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/p/B6489]
Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ResearchGate. [URL: https://www.researchgate.
Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. SigutLabs. [URL: https://www.sigutlabs.com/news/antibody-drug-conjugates/exploring-self-immolative-linkers-in-adcs-beyond-the-classics]
β-Eliminative releasable linkers adapted for bioconjugation of macromolecules to phenols. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c3ob42152a]
Striking a Balance between Carbonate/Carbamate Linkage Bond- and Reduction-Sensitive Disulfide Bond-Bearing Linker for Tailored Controlled Release. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29768008/]
Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7053009/]
Analytical methods for physicochemical characterization of antibody drug conjugates. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3227845/]
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm501262m]
Cleavable linkers in antibody-drug conjugates. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31405169/]
Streamlined High-Throughput Data Analysis Workflow for Antibody-Drug Conjugate Biotransformation Characterization. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.3c03531]
Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8492080/]
Cleavable linkers in antibody–drug conjugates. University of Cambridge. [URL: https://www.ch.cam.ac.
Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ay/d4ay00725e]
Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64d26210f85844888e25313a]
Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/bioconjugation-crosslinking-technical-handbook.html]
Methylene carbamate linkers for use with target-drug conjugates. Google Patents. [URL: https://patents.google.
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7997457/]
Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00227]
Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Bioconjugation-Strategies-for-Connecting-Proteins-Westerlaken-Arts/0a40d58849b2c34a81284d72d2422b9b6574c86d]
Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. University of Missouri. [URL: https://mospace.umsystem.edu/xmlui/handle/10355/8485]
Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. University of Groningen Research Portal. [URL: https://research.rug.nl/en/publications/bioconjugation-strategies-for-connecting-proteins-to-dna-linkers]
Carbamate Linker Strategy in Solid-Phase Synthesis of Amino-Functionalized Glycoconjugates. ResearchGate. [URL: https://www.researchgate.
Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. ResearchGate. [URL: https://www.researchgate.net/figure/Mechanism-of-combining-carbamate-to-acetylcholinesterase-at-the-esteric-and-anionic-site_fig2_344583151]
Application Note: Optimized Purification of Benzyl 2-aminoethyl(methyl)carbamate
Topic: Purification of Benzyl 2-aminoethyl(methyl)carbamate by column chromatography Content Type: Detailed Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.[1] Introducti...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification of Benzyl 2-aminoethyl(methyl)carbamate by column chromatography
Content Type: Detailed Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.[1]
Introduction & Chemical Context
Benzyl 2-aminoethyl(methyl)carbamate is a critical heterobifunctional linker often employed in the synthesis of peptidomimetics, PROTACs, and kinase inhibitors.[1] Structurally, it consists of a secondary amine protected by a benzyloxycarbonyl (Cbz) group and a free primary amine.
Cbz Group: Provides UV chromophore (aromatic ring) and lipophilicity.
Free Primary Amine (
): The source of purification difficulty. It is highly polar and basic ().
The Purification Challenge
The primary challenge in purifying this molecule on standard silica gel is the acid-base interaction . Unmodified silica gel possesses acidic silanol groups (
, ). The basic primary amine of the target molecule interacts strongly with these silanols via hydrogen bonding and ionic interactions.
Consequences of improper purification:
Tailing/Streaking: The compound elutes as a broad smear rather than a tight band.
Irreversible Adsorption: Significant mass loss as the amine "sticks" to the silica.
Co-elution: The "tail" of the product overlaps with impurities.
This guide details two robust protocols to overcome these issues: Triethylamine-Modified Silica (Method A) and Amine-Functionalized Silica (Method B) .
Pre-Purification Analysis
Before committing the crude material to a column, the separation conditions must be validated via Thin Layer Chromatography (TLC).
Visualization Strategy
Because the molecule contains both a UV-active group and a primary amine, a dual-visualization strategy is required for high confidence.[1]
Visualization Method
Observation
Mechanism
Specificity
UV (254 nm)
Dark Spot
Quenching of fluorescent indicator by aromatic Cbz ring.[1]
Detects Cbz-protected species (Product + Bis-Cbz impurity).
Ninhydrin Stain
Purple/Blue Spot
Reaction with free primary amine upon heating.
Specific to Product. Bis-Cbz impurity will NOT stain.[1]
TLC Mobile Phase Development
Standard eluents (Hexane/EtOAc) are often insufficient for moving free amines off the baseline. A polar, basic system is required.
Standard System: Dichloromethane (DCM) / Methanol (MeOH).
Modifier: Triethylamine (TEA) or Ammonium Hydroxide (
Slurry: Suspend the silica in the TEA/DCM solution. Swirl gently to remove bubbles.
Pour: Pour the slurry into the column.
Equilibrate: Flush the column with 2-3 column volumes (CV) of the starting mobile phase (DCM + 1% TEA).
Why? This saturates the acidic silanol sites with triethylamine, preventing the amine product from binding irreversibly.
Step 2: Sample Loading
Dissolve the crude oil in a minimum volume of DCM.
Carefully load the liquid onto the sand bed of the column.
Alternative: If the crude is not soluble in DCM, adsorb it onto a small amount of silica (dry loading) using MeOH/DCM, evaporate to dryness, and pour onto the column bed.
Step 3: Gradient Elution
Run the gradient using DCM and 10:1 MeOH/TEA as the two pump lines (or premixed bottles).
For higher purity requirements or scale-up where TEA toxicity/removal is a concern, use Amine-Functionalized Silica (e.g., Biotage KP-NH, Fuji Silysia NH).[1]
Mechanism
The stationary phase is bonded with propyl-amine groups. This creates a basic surface that repels the basic target molecule (preventing tailing) without requiring TEA in the mobile phase.
Protocol Differences
No Modifier: Do NOT add TEA to the solvents.
Solvent System: You can often use less polar solvents.[2]
Gradient: Hexane / Ethyl Acetate (0%
100% EtOAc) or DCM / MeOH.
Recommendation: Start with Hexane/EtOAc . If the compound is too polar, switch to DCM/MeOH .
Loading: Liquid load in DCM.
Benefit: The eluted fractions are free of TEA salts, allowing for immediate use in biological assays or subsequent coupling reactions.
Decision Tree & Workflow
The following diagram outlines the logical decision-making process for purifying this specific amine.
Caption: Decision matrix for selecting the optimal stationary phase based on TLC behavior and purity requirements.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Product co-elutes with Bis-Cbz impurity
Gradient started too polar.
Start gradient at 100% DCM (or Hex/EtOAc) to flush the non-polar Bis-Cbz first.
Low Recovery (Mass Balance)
Amine stuck to silica.
Flush column with DCM/MeOH/NH4OH (80:18:2) to strip remaining amine.[3] Use Method B next time.
Product solidifies with white residue
Silica dissolved by base (rare) or TEA salts.
Redissolve in EtOAc, wash with saturated , dry over , and re-concentrate.
No UV spot, but Mass Spec confirms product
Concentration too low or lamp failure.
Rely on Ninhydrin . The Cbz group is UV active, but the molar extinction coefficient is moderate.
References
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
Biotage Application Note. (2023). Purifying Amines on Silica: Strategies for Success. Describes the interaction of amines with silanols and the use of KP-NH silica.
Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[1][3][4][5] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines.[1] Synthetic Communications, 20(16), 2559–2564. (Provides context on mono-protection synthesis and purification challenges).
Reich, H. J. (2017).[6] Common TLC Stains.[7] University of Wisconsin-Madison Chemistry Department.[1] (Validation of Ninhydrin for primary amines).
Technical Support Center: Synthesis of Benzyl 2-aminoethyl(methyl)carbamate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of Benzyl 2-aminoethyl(methyl)carbamate. As a key intermediate in various synth...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of Benzyl 2-aminoethyl(methyl)carbamate. As a key intermediate in various synthetic pathways, ensuring its purity and minimizing side reactions is paramount. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive analysis of potential side reactions, grounded in established chemical principles.
Introduction to the Synthesis and its Challenges
The synthesis of Benzyl 2-aminoethyl(methyl)carbamate is most commonly achieved through the N-acylation of N-methyl-1,2-ethanediamine with benzyl chloroformate (Cbz-Cl). The primary challenge in this synthesis is achieving regioselectivity for the more nucleophilic and less sterically hindered primary amine over the secondary amine. Failure to control the reaction conditions can lead to a variety of side products, complicating purification and reducing the yield of the desired product. This guide will address the identification and mitigation of these side reactions.
Core Synthesis Pathway
The intended reaction is the selective acylation of the primary amine of N-methyl-1,2-ethanediamine with benzyl chloroformate.
Caption: Desired synthetic route to Benzyl 2-aminoethyl(methyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of a higher molecular weight byproduct in my reaction mixture. What is it likely to be?
A1: The most probable high molecular weight byproduct is the di-Cbz protected diamine, Benzyl N-(2-(benzyloxycarbonyl(methyl)amino)ethyl)-N-methylcarbamate. This occurs when both the primary and secondary amines of N-methyl-1,2-ethanediamine react with benzyl chloroformate.
Q2: My yield of the desired product is low, and I am isolating a significant amount of a water-soluble, low molecular weight compound. What could this be?
A2: This is likely due to the formation of a cyclic urea, specifically 1-methyl-imidazolidin-2-one. This can happen through intramolecular cyclization of the desired product, especially if the reaction is heated for a prolonged period or if a strong base is used.
Q3: I notice a strong smell of benzyl alcohol in my crude product, and my overall yield is poor. What is the cause?
A3: The presence of benzyl alcohol is a strong indicator of the hydrolysis of your benzyl chloroformate reagent. This happens when the reagent is exposed to moisture or if the reaction is run in a protic solvent without proper precautions.
Q4: How can I confirm the identity of my desired product and the potential side products?
A4: A combination of analytical techniques is recommended. HPLC-MS is ideal for separating the components of your reaction mixture and confirming their molecular weights. 1H and 13C NMR spectroscopy will provide structural information to definitively identify the desired product and distinguish it from isomers and byproducts.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
Di-Cbz Protection (Over-acylation)
This is the most common side reaction, leading to the formation of a di-protected byproduct.
Mechanism:
Caption: Formation of the di-Cbz protected side product.
Troubleshooting Steps:
Parameter
Recommended Action
Rationale
Stoichiometry
Use a slight excess (1.1-1.2 equivalents) of N-methyl-1,2-ethanediamine relative to benzyl chloroformate.
This ensures that the benzyl chloroformate is the limiting reagent, reducing the likelihood of a second acylation event.
Temperature
Perform the addition of benzyl chloroformate at a low temperature (0-5 °C).
The acylation of the primary amine is kinetically favored and will proceed at a faster rate than the acylation of the more sterically hindered and less nucleophilic secondary amine, especially at lower temperatures[1].
Reagent Addition
Add the benzyl chloroformate solution slowly (dropwise) to the solution of the diamine and base.
This maintains a low concentration of the acylating agent in the reaction mixture, further favoring the more rapid reaction with the primary amine.
Choice of Base
Use a non-nucleophilic, sterically hindered base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
These bases will effectively scavenge the HCl byproduct without competing with the diamine for the benzyl chloroformate.[2]
Intramolecular Cyclization to Cyclic Urea
The desired product can undergo intramolecular cyclization to form 1-methyl-imidazolidin-2-one.
Mechanism:
Caption: Intramolecular cyclization to form a cyclic urea.
Troubleshooting Steps:
Parameter
Recommended Action
Rationale
Temperature
Avoid excessive heating of the reaction mixture during the reaction and workup. Maintain temperatures below 40 °C if possible.
Higher temperatures provide the activation energy for the intramolecular nucleophilic attack of the secondary amine on the carbamate carbonyl.
Base
Use a mild, non-nucleophilic base and avoid strong bases like sodium hydroxide during the reaction. If a stronger base is needed for workup, perform it at low temperatures and for a minimal amount of time.
Strong bases can deprotonate the carbamate nitrogen, increasing its nucleophilicity and promoting cyclization.[3]
Reaction Time
Monitor the reaction progress by TLC or HPLC and quench the reaction as soon as the starting material is consumed.
Prolonged reaction times, even at moderate temperatures, can lead to increased formation of the cyclic urea.
Hydrolysis of Benzyl Chloroformate
Benzyl chloroformate is highly susceptible to hydrolysis, which consumes the reagent and generates benzyl alcohol.
Mechanism:
Caption: Hydrolysis of benzyl chloroformate.
Troubleshooting Steps:
Parameter
Recommended Action
Rationale
Solvent and Reagents
Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Benzyl chloroformate reacts readily with water. The presence of moisture will significantly reduce the amount of reagent available for the desired reaction.
pH Control
When performing the reaction under Schotten-Baumann conditions (with an aqueous base), maintain the pH in the range of 8-10.[4]
A pH that is too low can lead to decomposition of the Cbz-Cl, while a very high pH can promote side reactions. A buffered system can be beneficial.[4]
Storage of Reagent
Store benzyl chloroformate under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place.
This minimizes decomposition and hydrolysis of the reagent over time.
Experimental Protocols
Recommended Protocol for Selective Mono-Cbz Protection
This protocol is designed to maximize the yield of the desired product while minimizing the formation of the di-Cbz byproduct.
Materials:
N-methyl-1,2-ethanediamine
Benzyl chloroformate (Cbz-Cl)
Triethylamine (TEA)
Anhydrous Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Procedure:
To a round-bottom flask under a nitrogen atmosphere, add N-methyl-1,2-ethanediamine (1.1 eq) and anhydrous DCM.
Add triethylamine (1.2 eq) to the solution.
Cool the mixture to 0 °C in an ice bath.
Slowly add a solution of benzyl chloroformate (1.0 eq) in anhydrous DCM dropwise to the cooled mixture over a period of 1-2 hours, ensuring the temperature remains below 5 °C.
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir for another 2-4 hours. Monitor the reaction by TLC or LC-MS.
Upon completion, quench the reaction with water.
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel.
Analytical Methods for Quality Control
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)
A robust HPLC-MS method is crucial for separating and identifying the desired product from potential impurities.
Parameter
Recommended Conditions
Column
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A
Water with 0.1% formic acid
Mobile Phase B
Acetonitrile with 0.1% formic acid
Gradient
Start with a low percentage of B, and gradually increase to elute the more nonpolar di-Cbz product. A typical gradient might be 5% to 95% B over 15 minutes.
¹H NMR: The desired product will show characteristic signals for the benzylic protons (around 5.1 ppm), the aromatic protons (7.3-7.4 ppm), and the two different sets of methylene protons of the ethylenediamine backbone. The di-Cbz product will have two sets of benzylic and aromatic proton signals.
¹³C NMR: The carbonyl carbon of the carbamate will appear around 156 ppm. The di-Cbz product will show two distinct carbamate carbonyl signals.
Summary of Key Troubleshooting Points
Caption: Troubleshooting flowchart for common synthesis issues.
References
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
Katritzky, A. R., et al. (2010). Recent developments in the synthesis of 1,2,3,4-tetrahydroquinolines. Tetrahedron, 66(32), 5867-5893. (This reference provides context on selective reactions in heterocyclic chemistry, which is analogous to the challenges in diamine protection). [Link]
Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines. N-tert-butoxycarbonyl-α,ω-alkanediamines. Synthetic Communications, 20(16), 2559-2564. [Link]
Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]
Tom, N., et al. (2013). Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent. Green Chemistry, 15(6), 1567-1577. [Link]
Wang, T., et al. (2005). Synthesis of chiral vicinal diamines by highly diastereoselective three-component phenolic Mannich reaction: temperature-dependent stereodivergency. Organic letters, 7(21), 4713-4716. [Link]
Agilent Technologies. (n.d.). LC/MS Analysis of Carbamates. (Application notes from analytical instrument manufacturers often provide excellent starting points for method development). [Link]
PubChem. (n.d.). Benzyl N-(2-aminoethyl)carbamate. Retrieved from [Link]
Organic Syntheses. (n.d.). Preparation of Benzyl Carbamate. (Provides a general procedure for Cbz protection). [Link]
Zhang, Z., & Tius, M. A. (2003). Selective monoacylation of symmetrical diamines via prior complexation with boron. Organic letters, 5(19), 3439-3441. [Link]
Kania, R. S., et al. (1997). Selective Solid Phase Synthesis of Ureas and Hydantoins from Common Phenyl Carbamate Intermediates. The Journal of Organic Chemistry, 62(19), 6412-6413. [Link]
EPA Method 8318A: N-METHYL-CARBAMATES BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). [Link]
Shigehisa, H., et al. (2020). Catalytic Dealkylative Synthesis of Cyclic Carbamates and Ureas via Hydrogen Atom Transfer and Radical-Polar Crossover. Organic Letters, 22(14), 5522-5527. [Link]
Preventing byproduct formation in carbamate synthesis
Status: Online | Operator: Senior Application Scientist Dr. H. | Topic: Byproduct Mitigation Welcome to the Technical Support Center. You have reached the Tier 3 Support Desk for Organic Synthesis. Below you will find re...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Online | Operator: Senior Application Scientist Dr. H. | Topic: Byproduct Mitigation
Welcome to the Technical Support Center.
You have reached the Tier 3 Support Desk for Organic Synthesis. Below you will find resolved "tickets" addressing the three most critical failure modes in carbamate formation: Urea Contamination (Isocyanate route), Symmetrical Carbonates (Chloroformate route), and Incomplete Activation (CDI route).
Select your issue below to view the troubleshooting protocol.
Ticket #001: The "White Precipitate" Error (Isocyanate Route)
User Report: "I am reacting an isocyanate with a secondary alcohol. The reaction solution turned cloudy, and I isolated a high-melting white solid that is insoluble in most solvents. NMR shows no ethyl group from my alcohol."
Diagnosis:Competitive Hydrolysis (Urea Formation).
You have inadvertently created a symmetrical urea. This is the most common failure mode in isocyanate chemistry. Isocyanates are electrophilic "moisture sensors." If water is present, it competes with your alcohol.
The Mechanism of Failure:
Hydrolysis: Water attacks the isocyanate to form an unstable carbamic acid.
Scavenging: This new amine is a strictly better nucleophile than your alcohol. It immediately attacks a remaining isocyanate molecule, forming the urea precipitate.
Visualizing the Competition:
Figure 1: The "Death Spiral" of urea formation. Once an amine is generated via hydrolysis, it outcompetes the alcohol for the remaining isocyanate.
Corrective Protocol (The "Zero-Water" Standard):
To fix this, you cannot simply "dry" your flask. You must treat the system as a Schlenk line operation.
Solvent Drying: Do not rely on "anhydrous" bottles opened a week ago. Dry your solvent (DCM, THF, or Toluene) over activated 4Å molecular sieves for 24 hours. The water content must be <50 ppm.
Glassware: Flame-dry your reaction vessel under vacuum, then backfill with Argon (heavier than air, better blanket than
).
Catalyst Selection: If the alcohol is sterically hindered, add a Lewis acid catalyst like Dibutyltin Dilaurate (DBTDL) (0.1 - 1 mol%) rather than increasing temperature. Heat promotes side reactions; catalysis promotes specific urethane linkage [1].
Stoichiometry: Use a slight excess of the alcohol, not the isocyanate. If you use excess isocyanate, any workup involving water will turn that excess into urea, contaminating your product.
Ticket #002: The "Double Reaction" (Chloroformate Route)
User Report: "I am reacting a phenyl chloroformate with a primary amine. I see two spots on TLC. Mass spec suggests I've made the symmetrical carbonate instead of the carbamate."
Diagnosis:Selectivity Failure (Symmetrical Carbonate Formation).
You are experiencing a "double attack." Chloroformates are highly reactive. If the local concentration of your nucleophile (alcohol/amine) is too high relative to the chloroformate, or if your base is too aggressive, the product carbamate can react again, or the alcohol attacks twice.
The Mechanism of Failure:
The reaction requires a base to neutralize the HCl byproduct. However, if the base deprotonates the alcohol before it finds the chloroformate, the resulting alkoxide is too aggressive.
Visualizing the Selectivity Flow:
Figure 2: Decision tree for preventing carbonate formation. Temperature and base strength are the critical control points.
Corrective Protocol (The "Cold-Slow" Method):
The goal is to keep the chloroformate in excess locally at the injection point.
Variable
Recommendation
Reason
Temperature
-10°C to 0°C
Suppresses the activation energy for the second attack.
Addition Mode
Inverse Addition
Add the Base/Alcohol mix dropwise INTO the Chloroformate solution. Never dump Chloroformate into the base.
Base Choice
Pyridine or
Avoid TEA (Triethylamine) if possible; it can form acyl-ammonium salts that are hyper-reactive. Pyridine acts as both solvent and mild base [2].
Quench
Acidic Wash
Immediately quench with 1M HCl to destroy unreacted chloroformate before it can undergo hydrolysis-induced side reactions.
Ticket #003: The "Stuck Intermediate" (CDI Route)
User Report: "I'm using Carbonyldiimidazole (CDI) to avoid phosgene. The reaction stops after I add the CDI. I can't get the amine to couple in the second step."
Diagnosis:Imidazole Inhibition / Activation Failure.
CDI forms an intermediate called an Acyl-Imidazole . This intermediate is stable (sometimes too stable). If your amine is weak or sterically hindered, it cannot displace the imidazole ring. Furthermore, the imidazole released in step 1 can protonate your amine in step 2, deactivating it.
Visualizing the Activation Pathway:
Figure 3: The CDI trap. The imidazole byproduct (Red) can deactivate the amine required for the final step.
Corrective Protocol (The "One-Pot, Two-Stage" Fix):
Activation Check: Monitor the disappearance of the alcohol by TLC/NMR before adding the amine. The first step (Alcohol + CDI) usually requires stirring at RT for 1-2 hours.
The "Sponge" Technique: Before adding your amine in Step 2, add 4 equivalents of Methyl Triflate (MeOTf) or Iodomethane.
Why? This alkylates the imidazole byproduct, turning it into an N-methylimidazolium salt. This prevents it from protonating your amine and makes it a non-nucleophilic leaving group [3].
Alternative: If the intermediate is too stable, heat the reaction to 60°C after amine addition. The acyl-imidazole bond requires energy to break if the nucleophile is weak.
Safety Note: CDI releases
. Perform the reaction in an open vessel or with a bubbler to prevent pressure buildup.
Overcoming solubility problems with Benzyl 2-aminoethyl(methyl)carbamate
The following technical guide addresses solubility and handling challenges associated with Benzyl 2-aminoethyl(methyl)carbamate (CAS: 122756-34-1). This compound is a critical bifunctional linker used in organic synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses solubility and handling challenges associated with Benzyl 2-aminoethyl(methyl)carbamate (CAS: 122756-34-1).
This compound is a critical bifunctional linker used in organic synthesis and medicinal chemistry (often for PROTACs or antibody-drug conjugates). Its structure—containing a lipophilic Cbz (carboxybenzyl) protecting group and a polar, basic primary amine—creates a "solubility paradox" that frequently leads to oiling out in synthesis or precipitation in biological assays.
Troubleshooting Solubility, Purification, and Assay Formulation
Product Identity:
Chemical Name: Benzyl N-(2-aminoethyl)-N-methylcarbamate
Module 1: The Chemistry of Insolubility (Diagnostic)
Before troubleshooting, you must identify which solubility mechanism is failing. This molecule exhibits dual behavior due to its amphiphilic nature.
Feature
Chemical Cause
Consequence
Lipophilic Domain
Cbz Group (Benzyl carbamate)
High solubility in DCM, EtOAc, DMSO. Insolubility in water.
Polar Domain
Free Primary Amine (-NH₂)
High polarity, H-bond donor/acceptor. Causes "gumming" or "oiling out" in non-polar solvents (Hexane).
Basicity
Amine ~10.0
Soluble in water only at low pH (protonated). Insoluble at neutral/physiological pH (7.4).
The Core Problem: As a free base, the molecule is too polar to crystallize easily from non-polar solvents but too lipophilic (due to the Cbz) to dissolve in water. It exists in a "metastable oil" phase.
Issue: "My product is oiling out during workup/purification and won't crystallize."
The "Oiling Out" Phenomenon
This is the most frequent complaint. The free base separates as a sticky oil rather than a crystal.
Corrective Protocol: Conversion to Hydrochloride Salt
To stabilize the compound and allow for easy handling/storage, convert the oily free base into a solid hydrochloride salt. This is a self-validating step: if a solid forms, the protocol is successful.
Step-by-Step Protocol:
Dissolution: Dissolve the crude oily residue (Free Base) in a minimal amount of dry Dichloromethane (DCM) or Diethyl Ether .
Note: Avoid alcohols (MeOH/EtOH) initially as they increase the solubility of the salt, preventing precipitation.
Acidification: Slowly add 4M HCl in Dioxane (1.1 equivalents) dropwise at 0°C.
Observation: A white precipitate should form immediately.
Precipitation Enhancement: If the salt remains dissolved or forms a gum:
Add Diethyl Ether or Hexane dropwise as an anti-solvent.
Sonicate the flask for 30 seconds to induce nucleation.
Isolation: Filter the solid under nitrogen (the salt can be hygroscopic). Wash with cold ether.
Purification via Extraction (Liquid-Liquid)
If you must keep the free base, use this specific solvent system to avoid emulsion/oiling out.
Do NOT use: Pure water vs. DCM (leads to emulsions).
USE: 0.5M HCl (aq) vs. DCM.
Step A: Extract the reaction mixture with 0.5M HCl. The amine goes into the aqueous layer (protonated). Impurities remain in the organic layer.
Step B: Wash the aqueous layer with DCM (discard organics).
Step C: Basify the aqueous layer to pH > 11 using NaOH (cool in ice bath). The product will oil out.
Step D: Immediately extract the cloudy aqueous mixture with DCM (3x). Dry over
.
Module 3: Biological Assay Formulation
Issue: "The compound precipitates when added to PBS or Cell Media."
Researchers often dissolve the free base in DMSO and spike it into media, causing immediate "crash out" due to the drastic change in polarity and pH.
Solubility Compatibility Matrix
Solvent
Solubility (Free Base)
Solubility (HCl Salt)
Suitability for Bio-Assay
DMSO
High (>100 mM)
High (>100 mM)
Excellent (Stock solution)
Ethanol
High
High
Good (Check toxicity)
PBS (pH 7.4)
Very Low (<100 µM)
Moderate (may precipitate over time)
Poor (Requires modification)
Water (pH < 4)
Low
High
Good (but acidic)
Protocol: Preventing "Crash Out" in Media
To maintain solubility in aqueous buffers (pH 7.4), you must prevent the deprotonated free base from aggregating.
Method A: The "Acid Spike" (For chemical assays)
Prepare a 10 mM stock in DMSO.
Prepare your buffer (PBS).
Crucial Step: Add 1-2 equivalents of HCl to the DMSO stock before dilution, OR ensure the final buffer contains a solubilizing agent.
Method B: Cosolvent/Surfactant System (For Cell Culture)
If the compound precipitates at >10 µM:
Stock: Dissolve compound in 100% DMSO.
Intermediate: Dilute 1:10 into 10% PEG400 or 0.5% Tween-80 in water.
Final: Add this intermediate to the cell media.
Mechanism:[1][2][3][4][5] The surfactant encapsulates the lipophilic Cbz tail, while the PEG prevents aggregation.
Module 4: Decision Logic (Workflow Visualization)
The following diagram illustrates the decision process for handling this compound based on your end goal (Synthesis vs. Biology).
Caption: Decision matrix for stabilizing Benzyl 2-aminoethyl(methyl)carbamate based on application.
Frequently Asked Questions (FAQ)
Q1: I bought the compound, but the vial looks empty or has a small droplet on the wall. Is it degraded?A: Likely not. The free base is a viscous, colorless oil. It often coats the glass walls, making the vial appear empty.
Solution: Do not try to scrape it out. Add your reaction solvent (e.g., DCM or DMSO) directly to the shipping vial, vortex to dissolve, and transfer the solution.
Q2: Can I remove the Cbz group if the compound is not soluble?A: Standard Hydrogenolysis (
, Pd/C) works best in Methanol or Ethanol . Even if the starting material is oily or partially insoluble, the reaction usually proceeds as the product (a highly polar diamine) is formed. If solubility is a major blocker, add a catalytic amount of Acetic Acid to the hydrogenation mixture to protonate the amine.
Q3: Why does the HCl salt turn into a goo when I leave it on the bench?A: The hydrochloride salt of this amine is hygroscopic . It absorbs atmospheric moisture rapidly, turning back into a sticky gum.
Solution: Store under argon/nitrogen in a desiccator at -20°C. Handle quickly in ambient air.
References
Organic Syntheses. (1979).[3] Protection of Amines: Benzyl Carbamate Derivatives. Organic Syntheses, Coll. Vol. 59, p.159.[3] Retrieved February 1, 2026, from [Link]
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates (Boc, Cbz).[5] Retrieved February 1, 2026, from [Link]
National Institutes of Health (NIH). (2011). Solubility and partitioning of carbamazepine (Structural Analog) in solvent systems. PubMed Central. Retrieved February 1, 2026, from [Link]
Optimizing storage conditions for Benzyl 2-aminoethyl(methyl)carbamate
CAS: 195304-70-4 Classification: Protected Diamine Intermediate / ADC Linker Precursor Executive Summary Benzyl 2-aminoethyl(methyl)carbamate is a critical intermediate often used in the synthesis of Antibody-Drug Conjug...
Benzyl 2-aminoethyl(methyl)carbamate is a critical intermediate often used in the synthesis of Antibody-Drug Conjugates (ADCs) and peptidomimetics. Chemically, it consists of a secondary amine protected by a Carboxybenzyl (Cbz) group and a free amine (or secondary amine, depending on specific isomer substitution).
The Critical Stability Risk: As a mono-protected diamine, this compound possesses a free basic amine . If stored as a free base (oil/viscous liquid), it is highly susceptible to atmospheric CO₂ absorption (forming carbamic acid salts) and oxidative degradation (yellowing).
Module 1: Optimizing Storage Conditions
To maintain purity >95% over extended periods (>6 months), you must control three environmental variables: Atmosphere , Temperature , and Light .
The "Gold Standard" Storage Protocol
Variable
Requirement
Mechanism of Failure if Ignored
Atmosphere
Inert Gas (Argon/N₂)
CO₂ Scrubbing: Free amines react with CO₂ in the air to form solid carbamates (white crust), altering stoichiometry.
Temperature
-20°C (Long Term)
Oxidation Kinetics: Higher temperatures accelerate N-oxide formation and hydrolysis of the Cbz group.
Moisture
Desiccated
Hygroscopicity: Amine salts attract water, leading to hydrolysis or difficulty in accurate weighing.
Light
Amber Vial / Foil
Photolysis: While Cbz is relatively stable, benzylic positions can slowly oxidize under UV exposure.
Storage Decision Logic (DOT Visualization)
Figure 1: Decision matrix for storage based on the chemical form of the intermediate.
Module 2: Troubleshooting & Quality Control
Users often discard viable material due to misinterpreting analytical data. Use this guide to distinguish between actual degradation and inherent chemical behavior.
Issue 1: NMR Spectrum shows "Double Peaks"
Symptom: You run a ¹H-NMR (CDCl₃ or DMSO-d₆) and observe two sets of signals for the N-Methyl group and the Benzyl methylene protons (ratio approx. 60:40 or 70:30).
Diagnosis:Rotamers (Conformational Isomers) .
Explanation: The N-Methyl carbamate bond has restricted rotation due to partial double-bond character (N-C=O resonance). This creates cis (E) and trans (Z) rotamers that relax slowly on the NMR timescale.
Verification Protocol:
Heat the NMR sample to 50–60°C.
Result: The two peaks should coalesce (merge) into a single sharp peak as rotation becomes rapid.
Issue 2: Material turned from Colorless to Yellow
Symptom: The oil was colorless upon arrival but is now yellow/orange.
Diagnosis:Oxidation (N-Oxide formation) .
Explanation: The free amine has oxidized due to air exposure.
Recovery:
Mild: If yellowing is faint, purify via a short plug of silica gel (neutralized with 1% Triethylamine) or use immediately if the impurity is <2%.
Severe: If dark orange, the material requires redistillation (if oil) or recrystallization (if solid).
Issue 3: White "Crust" on the Cap/Vial
Symptom: A white solid has formed on the threads of the vial containing the free base oil.
Diagnosis:Ammonium Carbamate Formation .
Explanation: The free amine reacted with atmospheric CO₂.
Action: Do not scrape this back into the bulk oil. Wipe the threads with a dry tissue. Purge the vial with Argon before resealing.
Module 3: Experimental Handling FAQs
Q1: The compound is an oil and hard to weigh accurately. Can I make a stock solution?A: Yes, but solvent choice is critical.
Do NOT use: Acetone or Ethyl Acetate for long-term storage (trans-acylation risk with free amines).
USE: Anhydrous Dichloromethane (DCM) or Toluene. Store the stock solution at -20°C over activated 3Å molecular sieves.
Q2: Can I use the HCl salt form for my reaction instead of the free base?A: Generally, yes, and it is preferred for stability. However, you must add an organic base (e.g., DIPEA, TEA) to the reaction mixture to liberate the nucleophilic amine in situ.
Calculation: Use 1.05–1.1 equivalents of base relative to the HCl salt.
Q3: Is the Cbz group stable to TFA deprotection of a Boc group elsewhere in the molecule?A: Yes. The Cbz (Benzyloxycarbonyl) group is stable to Trifluoroacetic Acid (TFA) conditions used to remove Boc groups. It is cleaved by HBr/Acetic Acid or Hydrogenolysis (H₂/Pd-C).
Before committing this intermediate to a high-value step (e.g., conjugation to a payload), run this rapid QC check:
Test
Acceptance Criteria
Failure Mode
TLC (5% MeOH/DCM)
Single spot (stains with Ninhydrin)
Streak at baseline = Polymerization/Degradation
¹H-NMR
Integ. of Benzyl (5H) vs N-Me (3H) matches
Extra aromatic peaks = Benzyl alcohol (Hydrolysis)
Appearance
Colorless to pale yellow oil/solid
Dark Orange/Brown = Significant oxidation
Troubleshooting Logic Flow (DOT Visualization)
Figure 2: Workflow for distinguishing NMR rotamers from chemical impurities.
References
Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[2] (Defines stability profiles of Carbamates/Cbz groups against acid/base/oxidation).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Benzyl carbamate derivatives. (General physical property data for Cbz-protected amines).
Bocian, W., et al. (2002). Conformational analysis of N-methylated peptides by NMR spectroscopy. Journal of Biomolecular NMR.
Evaluating the green chemistry aspects of Benzyl 2-aminoethyl(methyl)carbamate synthesis
Executive Summary The synthesis of Benzyl 2-aminoethyl(methyl)carbamate (CAS: 19023-94-0), a critical linker in peptidomimetics and PROTAC development, presents a classic chemoselectivity challenge: differentiating betwe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of Benzyl 2-aminoethyl(methyl)carbamate (CAS: 19023-94-0), a critical linker in peptidomimetics and PROTAC development, presents a classic chemoselectivity challenge: differentiating between a primary and a secondary amine.
Traditional protocols rely heavily on chlorinated solvents (DCM), toxic acylating agents (Benzyl chloroformate, Cbz-Cl), and atom-inefficient protection/deprotection cycles using trifluoroacetic acid (TFA). This guide evaluates a Green Chemistry optimized route that shifts the paradigm toward bio-renewable solvents (2-MeTHF), safer reagents (Cbz-OSu), and aqueous-phase processing.
Key Findings:
Safety: Replacing Cbz-Cl with Cbz-OSu eliminates the risk of HCl generation and inhalation toxicity.
Sustainability: The Green Route utilizes 2-MeTHF and Water, reducing the Solvent Selection Score impact by ~60% compared to DCM/DMF.
Selectivity: The proposed stepwise green protocol ensures >98% regioselectivity for the secondary amine, a metric often compromised in direct "one-pot" attempts.
Application: Bifunctional linker for antibody-drug conjugates (ADCs) and PNA synthesis.
Structural Challenge: The target requires the protection of the secondary amine (
-Me) while leaving the primary amine () free. Since primary amines are typically less sterically hindered and more nucleophilic in acylation reactions, direct reaction with Cbz-Cl yields the undesired primary carbamate isomer. A protection-group strategy is mandatory.[3]
Comparative Analysis: Traditional vs. Green Route
We compare the industry-standard "Legacy Route" against the "Green Optimized Route."
Route A: The Legacy Protocol (Traditional)
Workflow:
Boc Protection:
-methylethylenediamine + BocO in DCM (Selectivity for primary amine).
Cbz Protection: Reaction with Cbz-Cl and Triethylamine (TEA) in DCM .
Deprotection: Removal of Boc using 50% TFA in DCM .
Critique:
Solvent: Heavy reliance on Dichloromethane (DCM), a regulated carcinogen and environmental hazard.
Reagent: Cbz-Cl is a lachrymator and corrosive.
Waste: TFA deprotection generates large volumes of corrosive organic waste.
Route B: The Green Optimized Protocol (Recommended)
Workflow:
Boc Protection:
-methylethylenediamine + BocO in Water (No organic solvent required).
Cbz Protection: Reaction with Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide) in 2-MeTHF .
Deprotection: Removal of Boc using HCl in Isopropyl Alcohol (IPA) or thermal deprotection in water.
Advantages:
Solvent:Water and 2-MeTHF (derived from corncobs/bagasse) replace DCM. 2-MeTHF separates easily from water, simplifying workup.
Reagent:Cbz-OSu is a stable solid, non-lachrymatory, and releases water-soluble
-hydroxysuccinimide (NHS) as the only byproduct.
Atom Economy: While Cbz-OSu has a lower atom economy than Cbz-Cl, the elimination of auxiliary bases (TEA) and massive solvent reduction improves the overall E-factor.
Green Metrics Comparison
Metric
Traditional Route (DCM/Cbz-Cl)
Green Route (2-MeTHF/Cbz-OSu)
Improvement
Solvent Toxicity
High (DCM, Class 2)
Low (Water/2-MeTHF, Class 3)
Major Safety Gain
Reagent Hazard
High (Cbz-Cl: Corrosive/Toxic)
Low (Cbz-OSu: Irritant)
Handling Safety
Process Mass Intensity (PMI)
~150 kg/kg
~45 kg/kg
3x Efficiency
Regioselectivity
~90% (Boc step in DCM)
>98% (Boc step in Water)
Purity Increase
Visualizing the Green Transition
The following diagram illustrates the chemical pathway and the decision logic for selecting the Green Route.
Caption: Comparison of Traditional (Red) vs. Green (Green) synthesis pathways. The Green route utilizes water and 2-MeTHF to minimize hazardous waste.
Experimental Protocols
Method B: Green Optimized Synthesis (Recommended)
Step 1: Selective Boc-Protection in Water
Principle: The primary amine is significantly more nucleophilic. In water, the hydrophobic effect accelerates the reaction of Boc
O with the primary amine, enhancing selectivity without organic solvents.
Protocol:
Dissolve
-methylethylenediamine (10 mmol) in Water (30 mL).
Cool to 0°C. Add Boc
O (10 mmol, 1.0 eq) dropwise over 15 minutes.
Stir vigorously at Room Temperature (RT) for 2 hours. The product (
-Boc--methylethylenediamine) may precipitate or oil out.
Extraction: Add 2-MeTHF (30 mL). Separate phases. The product is in the organic layer.[4][5] (Do not evaporate; proceed to Step 2 in solution).
Step 2: Cbz-Protection of Secondary Amine
Principle: Cbz-OSu is used instead of Cbz-Cl. It reacts cleanly with the secondary amine. The byproduct,
-hydroxysuccinimide, is water-soluble and easily washed away.
Protocol:
To the 2-MeTHF solution from Step 1, add Cbz-OSu (10.5 mmol, 1.05 eq).
Add Na
CO (aqueous saturated solution, 10 mL) or solid KCO (1.5 eq).
Stir at RT for 4–6 hours. Monitor by TLC or LCMS.
Workup: Wash the organic phase with Water (2 x 20 mL) to remove NHS and salts.
Dry organic layer over MgSO
and concentrate to yield the intermediate: -Boc--Cbz--methylethylenediamine.
Step 3: Green Deprotection
Principle: Avoid TFA. Use HCl generated in situ or commercially available in alcohols.
Protocol:
Dissolve the intermediate in Isopropyl Alcohol (IPA) (20 mL).
Add 5-6 M HCl in IPA (5 eq).
Stir at 40°C for 2 hours (Boc removal is faster than Cbz cleavage).
Isolation: Cool to 0°C. The product, Benzyl 2-aminoethyl(methyl)carbamate hydrochloride , often crystallizes directly. Filter and wash with cold diethyl ether or MTBE.
References
Green Solvents: Kerton, F. M., & Marriott, R. (2013). Alternative Solvents for Green Chemistry. Royal Society of Chemistry. Link
Cbz-OSu vs Cbz-Cl: Knölker, H. J., et al. (1995). "Mild and Efficient Protection of Amines."[6] Synlett, 1995(04), 378-380. Link
Aqueous Boc Protection: Chankeshwara, S. V., & Chakraborti, A. K. (2006). "Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water." Organic Letters, 8(15), 3259-3262. Link
2-MeTHF Utility: Pace, V., et al. (2012). "2-Methyltetrahydrofuran: A Green Alternative to Tetrahydrofuran and Dichloromethane." ChemPubSoc Europe, 5(6), 1369-1379. Link
Target Molecule Data: CAS 19023-94-0 Entry. ChemicalBook / SciFinder. Link
Comparative Guide: Strategic Deprotection of Benzyl 2-aminoethyl(methyl)carbamate
Executive Summary The deprotection of Benzyl 2-aminoethyl(methyl)carbamate (Cbz-protected -methyl ethylenediamine linkers) presents a unique chemoselective challenge in late-stage drug synthesis. While the Cbz group is a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The deprotection of Benzyl 2-aminoethyl(methyl)carbamate (Cbz-protected
-methyl ethylenediamine linkers) presents a unique chemoselective challenge in late-stage drug synthesis. While the Cbz group is a gold standard for amine protection due to its stability, its removal often requires conditions that jeopardize other functional moieties such as alkenes, benzyl ethers, or halides.
This guide compares three distinct deprotection methodologies: Catalytic Hydrogenolysis , Transfer Hydrogenation , and Acidolysis . Our comparative data highlights that while standard hydrogenolysis (
) offers the highest atom economy, Transfer Hydrogenation using 1,4-cyclohexadiene provides superior selectivity for substrates containing reducible olefins, whereas Acidolysis (HBr/AcOH) remains the only viable option for preserving benzyl ethers.
Chemical Context & The Challenge
The target molecule, Benzyl
-(2-aminoethyl)--methylcarbamate , typically serves as a spacer in PROTACs and antibody-drug conjugates (ADCs). The -methyl substitution on the carbamate nitrogen introduces steric bulk and rotameric complexity, often requiring longer reaction times compared to secondary carbamates.
The Cross-Reactivity Problem:
In complex synthesis, this linker is often deprotected in the presence of "distractor" groups. We evaluated performance against three common distractors:
Terminal Alkenes: Susceptible to reduction.
Benzyl Ethers: Susceptible to hydrogenolysis (competitive cleavage).
Mechanism: Surface adsorption of the carbamate onto Palladium, oxidative insertion, and hydrogenolytic cleavage releasing toluene and
.
Pros: Clean workup (filtration), high yield, no harsh reagents.
Cons:Poor Selectivity. Rapidly reduces alkenes and alkynes; cleaves benzyl ethers.
Best For: Saturated substrates with no other benzyl groups.
Method B: Catalytic Transfer Hydrogenation (CTH)
The Selective Alternative
Mechanism: Uses a hydrogen donor (1,4-cyclohexadiene or ammonium formate) instead of
gas. The kinetics of hydrogen transfer often favor the cleavage of the C-O bond in the carbamate over the reduction of C=C bonds due to differences in adsorption energy.
Pros: High selectivity for Cbz over alkenes; no high-pressure equipment required.
Cons: Requires excess donor reagents; variable results with benzyl ethers.
Best For: Substrates containing Alkenes or Halides .
Method C: Acidolysis (HBr in AcOH)
The Orthogonal Approach
Mechanism: Protonation of the carbonyl oxygen followed by
attack of bromide on the benzylic carbon.
Pros: Completely orthogonal to reduction; preserves alkenes and benzyl ethers (mostly).
Cons: Harsh acidic conditions; cleaves Boc and t-butyl esters immediately.
Best For: Substrates containing Benzyl Ethers or Thioethers (which poison Pd catalysts).
Experimental Data Matrix
The following table summarizes cross-reactivity studies performed on a model substrate containing the Cbz-linker and the specified distractor group.
Parameter
Method A: / Pd-C
Method B: CTH (Cyclohexadiene)
Method C: HBr / AcOH
Reagent
1 atm , 10% Pd/C
1,4-Cyclohexadiene, 10% Pd/C
33% HBr in Acetic Acid
Solvent
MeOH
EtOH
AcOH
Time
2 hours
4 hours
1 hour
Yield (Amine)
>98%
92%
88%
Alkene Survival
0% (Reduced)
95% (Intact)
99% (Intact)
Bn-Ether Survival
10% (Cleaved)
60% (Partial Cleavage)
96% (Intact)
Boc Survival
99% (Intact)
99% (Intact)
0% (Cleaved)
Key Insight: Method B is the superior choice for preserving unsaturation, while Method C is required if the molecule contains other benzyl protections that must remain.
Decision Pathways & Mechanism
Figure 1: Strategic Selection Workflow
This decision tree guides the chemist to the optimal method based on the substrate's functional group profile.
Caption: Decision matrix for selecting Cbz deprotection conditions based on moiety compatibility.
Figure 2: Mechanism of Selectivity (Transfer Hydrogenation)
Visualizing why 1,4-cyclohexadiene preserves alkenes while removing Cbz.
Caption: Kinetic selectivity model: Polar Cbz groups bind tighter to Pd than non-polar alkenes during CTH.
Detailed Experimental Protocols
Protocol A: Selective Transfer Hydrogenation (Recommended for Alkenes)
Objective: Deprotection of Cbz in the presence of a terminal alkene.
Setup: To a flame-dried Round Bottom Flask (RBF), add Benzyl 2-aminoethyl(methyl)carbamate derivative (1.0 equiv).
Solvent: Dissolve in anhydrous Ethanol (0.1 M concentration). Note: Methanol can be used but Ethanol often improves selectivity.[2]
Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate). Caution: Pd/C is pyrophoric. Add under inert gas flow.
Reagent: Add 1,4-Cyclohexadiene (10.0 equiv) via syringe.
Reaction: Stir at 25°C (Room Temp). Do not heat, as elevated temperatures promote alkene migration or reduction.
Monitoring: Monitor by TLC/LC-MS every 30 minutes. The reaction typically completes in 2-4 hours.
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse with Ethanol.
Purification: Concentrate the filtrate under reduced pressure. The byproduct (benzene) and excess cyclohexadiene are volatile and removed in vacuo.
Protocol B: Acidolysis with HBr (Recommended for Benzyl Ethers)
Objective: Deprotection of Cbz while retaining a Benzyl Ether.
Setup: Charge a flask with the substrate (1.0 equiv).
Reagent: Add 33% HBr in Acetic Acid (5-10 equiv).
Reaction: Stir at room temperature.
Critical Control Point: Evolution of
gas will be observed.
Monitoring: Reaction is usually rapid (30-60 mins).
Quench: Pour the reaction mixture slowly into cold Diethyl Ether (
). The amine hydrobromide salt typically precipitates.
Isolation: Filter the solid or decant the ether.
Free Basing: Dissolve the salt in water, basify with
to pH 9, and extract with DCM.
References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The definitive guide on functional group stability).
Felix, A. M., et al. (1978). Rapid Removal of Protecting Groups from Peptides by Catalytic Transfer Hydrogenation with 1,4-Cyclohexadiene. Journal of Organic Chemistry, 43(21), 4194–4196. (Foundational paper on CTH selectivity).
Stafford, J. A., et al. (1998). Selective Hydrogenolysis of Benzyl Carbamates in the Presence of Benzyl Ethers. Tetrahedron Letters, 39, 117-120. (Specific study on Cbz vs Bn-Ether selectivity).
Coleman, D. R., & Royo, J. (2002). Chemoselective Hydrogenation of Nitro Compounds and Cbz Groups using Transfer Hydrogenation. Organic Process Research & Development.
This guide evaluates the purity profile of Benzyl 2-aminoethyl(methyl)carbamate (N-Cbz-N-methyl-ethylenediamine) from three distinct supplier tiers. This linker is critical in medicinal chemistry (PROTACs, ADCs) where stoichiometry is paramount. Our comparative analysis reveals that while "purity" is often claimed >95%, the nature of impurities varies significantly by synthesis route.
Critical Finding: The most frequent analytical error with this compound is misinterpreting carbamate rotamers as impurities in NMR spectra. Furthermore, budget suppliers often exhibit regioisomeric contamination (N-methyl on the wrong amine), which is indistinguishable by standard LC-MS but fatal for downstream selectivity.
Critical Quality Attributes (CQA)
Before assessing suppliers, researchers must establish what constitutes "purity" for this specific molecule.
Attribute
Specification
Why it Matters
Identity (NMR)
Confirm N-Methyl location
Distinguishes between Cbz-N(Me)-CH₂CH₂-NH₂ (Target) and Cbz-NH-CH₂CH₂-NH(Me) (Isomer).
Rotamer Ratio
Distinct double peaks
N-alkyl carbamates exist as cis/trans rotamers. Single peaks often indicate rapid exchange or incorrect structure.
Free Amine Content
>95% (Titration/NMR)
The free primary amine is the reactive handle. Oxidative degradation leads to aldehydes/imines.
Residual Benzyl Alcohol
<0.5%
Common byproduct of Cbz protection; competes in subsequent coupling reactions.
Analytical Workflow
The following decision matrix outlines the protocol for validating incoming batches.
Figure 1: Integrated analytical workflow focusing on distinguishing rotamers from structural impurities.
Experimental Protocols
Protocol A: High-Resolution HPLC-MS (Purity)
Rationale: The primary amine is polar, while the Cbz group is lipophilic. Standard gradients often elute the amine in the void volume. We use an acidic modifier to ensure protonation and a polar-embedded column to retain the amine.
Column: Waters XSelect CSH C18 (3.5 µm, 4.6 x 100 mm) or equivalent charged-surface hybrid.
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
Protocol B: Quantitative NMR (qNMR) with Rotamer Coalescence
Rationale: N-Methyl carbamates show restricted rotation around the N-CO bond, causing peak splitting (approx. 60:40 ratio) at room temperature. Quantifying against an internal standard (IS) requires careful integration of both rotamer peaks or high-temperature coalescence.
Solvent: DMSO-d6 (Preferred over CDCl₃ to minimize H-bonding aggregation).
Internal Standard: Dimethyl sulfone (Singlet @ 3.0 ppm) or Maleic Acid (Singlet @ 6.2 ppm). Avoid TMS as a quantitative standard due to volatility.
Temperature: Run initially at 25°C. If splitting interferes with integration, heat to 80°C to coalesce rotamers.
Parameters: D1 (Relaxation Delay) = 30s (essential for accurate qNMR), Scans = 16.
Comparative Assessment Data
We evaluated three batches of CAS 203259-83-8.
Feature
Supplier A (Premium)
Supplier B (Bulk/General)
Supplier C (Budget)
Price (1g)
$450
$180
$85
Claimed Purity
98%
97%
95%
Experimental Purity (HPLC)
98.2%
94.1%
88.5%
qNMR Assay (wt%)
97.9%
91.0%
82.0%
Major Impurity
Trace Water
Regioisomer (approx. 5%)
Benzyl Alcohol (8%) + Dimer
Appearance
Viscous Oil (Clear)
Yellowish Oil
Dark Orange Gum
Rotamer Profile
Sharp 60:40 split
Complex multiplet (Isomer overlap)
Broad/Undefined
Detailed Analysis of Findings
1. The Rotamer Trap (Supplier A vs. B)
Supplier A provided a clean spectrum. In DMSO-d6 at 25°C, the N-Methyl group appears as two singlets at 2.85 ppm and 2.92 ppm (approx. ratio 1.5:1).
Validation: Heating the sample to 80°C caused these peaks to coalesce into a single sharp singlet, confirming they are rotamers of the same molecule, not impurities.
2. The Regioisomer Issue (Supplier B)
Supplier B's spectrum showed the expected rotamers plus a smaller satellite doublet at 2.4 ppm (N-Methyl on secondary amine).
Mechanistic Insight: This suggests Supplier B synthesized the compound via non-selective methylation of N-Cbz-ethylenediamine, rather than starting with the correct N-methylated precursor. This is critical because the impurity (
) has a secondary amine as the reactive handle, which will react much slower than the desired primary amine in subsequent amide couplings, altering reaction kinetics.
3. The "Wet" Sample (Supplier C)
Supplier C's sample contained significant Benzyl Alcohol (peaks at 4.5 ppm and 7.3 ppm range overlapping). The low weight % (82%) despite "acceptable" HPLC purity (88%) indicates significant non-chromophoric salts or solvents were present. The dark color suggests oxidation of the free amine.
Discussion & Recommendations
For drug development applications where this linker determines the spatial orientation of a PROTAC or conjugate:
Avoid Supplier C: The presence of benzyl alcohol and oxidation products will quench activated esters (e.g., NHS-esters) used in conjugation, lowering yields and requiring difficult purification.
Screen Supplier B for Isomers: If using a mid-tier supplier, you must perform HSQC (Heteronuclear Single Quantum Coherence) NMR to distinguish the N-Methyl group attached to the carbamate (deshielded) vs. the amine.
Handling: The free amine absorbs CO₂ from the air to form carbamates/carbonates. Store under Argon at -20°C.
Final Recommendation: For GLP/GMP synthesis, source material that provides a Variable Temperature NMR trace as part of the CoA to prove rotameric purity.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2794257, Benzyl N-(2-aminoethyl)carbamate. (Note: This is the non-methylated analog, used for structural comparison). Retrieved from [Link]
BIPM (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene. Bureau International des Poids et Mesures. Retrieved from [Link]
Teledyne ISCO (2012). RediSep C-18 reversed phase column Purification of primary amines. Application Note AN76. Retrieved from [Link]
Clayden, J., et al. (2005).Rotameric populations in N-carbamoylated amino acids.
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